Product packaging for 3,4-Dimethoxyphenyl formate(Cat. No.:CAS No. 2033-88-7)

3,4-Dimethoxyphenyl formate

Cat. No.: B15195661
CAS No.: 2033-88-7
M. Wt: 182.17 g/mol
InChI Key: AFELMBLPQGNDIS-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl formate is a chemical compound provided as a high-purity research reagent. This compound is a formate ester derivative of 3,4-dimethoxyphenol and is defined by the molecular formula C 9 H 10 O 4 and a molecular weight of 182.17 g/mol . It is registered with the CAS number 2033-88-7 . Researchers can utilize this compound as a chemical intermediate or building block in organic synthesis and pharmaceutical research. Its structure, featuring both formate ester and dimethoxybenzene functional groups, makes it a candidate for studies involving hydrolysis, transesterification, or serving as a protected phenol precursor in multi-step synthetic routes. Physical characteristics include a calculated boiling point of approximately 258.4°C at 760 mmHg and a flash point of around 109.4°C . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B15195661 3,4-Dimethoxyphenyl formate CAS No. 2033-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2033-88-7

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) formate

InChI

InChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3

InChI Key

AFELMBLPQGNDIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl formate, a chemical compound of interest in various scientific domains. This document details its chemical and physical properties, synthesis, and spectroscopic data.

Core Chemical Information

CAS Number: 2033-88-7[1]

Molecular Formula: C₉H₁₀O₄[1]

Synonyms:

  • Formic acid 3,4-dimethoxyphenyl ester

  • 3,4-Dimethoxyphenol formate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular Weight182.1733 g/mol [1]
Boiling Point258.4°C at 760 mmHg[1]
Density1.147g/cm³[1]
Refractive Index1.497-[1]
Flash Point109.4°C[1]
Vapor Pressure0.0222mmHg at 25°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Baeyer-Villiger oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction involves the conversion of an aldehyde to an ester using a peroxy acid.

Experimental Protocol: Baeyer-Villiger Oxidation of Veratraldehyde

Materials:

  • Veratraldehyde

  • Peracetic acid

  • Glacial acetic acid

  • Ether

  • Potassium hydroxide

  • Aqueous alcohol (1:4)

  • Dilute sulfuric acid

  • Sodium sulfate

  • Silica gel for column chromatography

  • Benzene (or a suitable alternative solvent for chromatography)

Procedure:

  • Dissolve veratraldehyde in glacial acetic acid.

  • Slowly add a solution of peracetic acid dropwise to the veratraldehyde solution over a period of 30 minutes. The temperature of the reaction mixture should be maintained at 40-45°C by cooling.

  • Allow the reaction mixture to stand for 10 hours.

  • Concentrate the reaction mixture in vacuo to approximately half of its original volume.

  • Extract the residue with ether.

  • Distill the ether layer to obtain the crude formate ester of 3,4-dimethoxyphenol.

Hydrolysis of the Formate Ester:

  • Reflux the obtained formate ester with a solution of potassium hydroxide in aqueous alcohol for 1 hour.

  • Concentrate the reaction mixture in vacuo until almost dry.

  • Dissolve the residue in water and acidify the solution with dilute sulfuric acid.

  • Extract the aqueous solution with ether.

  • Dry the ether extract over anhydrous sodium sulfate and then distill off the ether.

  • The resulting oily residue can be purified by column chromatography over silica gel, eluting with a suitable solvent like benzene, to yield pure 3,4-dimethoxyphenol. Note: This final product is the hydrolyzed form of the target compound. To obtain this compound, the hydrolysis step should be omitted and the crude ester from step 6 of the oxidation procedure should be purified directly.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Veratraldehyde Veratraldehyde Reaction Baeyer-Villiger Oxidation Veratraldehyde->Reaction Peracetic_Acid Peracetic Acid in Glacial Acetic Acid Peracetic_Acid->Reaction Crude_Ester Crude 3,4-Dimethoxyphenyl formate Reaction->Crude_Ester Purification Purification (e.g., Distillation) Crude_Ester->Purification Final_Product Pure 3,4-Dimethoxyphenyl formate Purification->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological or biological effects of this compound.

Conclusion

This technical guide provides the currently available information on this compound. While its basic chemical and physical properties are known and a synthetic route has been outlined, a significant gap exists in the understanding of its spectroscopic characteristics and biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in various scientific fields, including drug discovery and development. Researchers are encouraged to perform detailed spectroscopic analysis and biological screening to uncover the full potential of this compound.

References

Synthesis of 3,4-Dimethoxyphenyl Formate from Veratraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxyphenyl formate from veratraldehyde. The primary synthetic route involves the Baeyer-Villiger oxidation of veratraldehyde, a well-established method for converting aldehydes to esters. This document details the experimental protocols, presents key quantitative data, and illustrates the reaction pathway and experimental workflow through diagrams.

Introduction

This compound is a chemical intermediate of interest in organic synthesis, potentially serving as a precursor for various pharmaceutical and biologically active molecules. Its synthesis from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), offers an efficient route to this compound. The core transformation relies on the Baeyer-Villiger oxidation, a reliable and widely studied reaction in organic chemistry.[1][2][3][4][5] This guide will focus on a detailed protocol using peracetic acid as the oxidant, a common and effective reagent for this transformation.[6] An alternative method, the Dakin reaction, which also proceeds through a formate ester intermediate, will be mentioned as a viable synthetic strategy.[7][8][9][10][11]

Synthetic Pathway

The synthesis of this compound from veratraldehyde is achieved through a one-step oxidation process. The reaction mechanism involves the nucleophilic attack of a peroxy acid on the carbonyl carbon of the aldehyde, followed by a rearrangement to yield the formate ester.

Synthesis_Pathway veratraldehyde Veratraldehyde formate This compound veratraldehyde->formate Baeyer-Villiger Oxidation peracetic_acid Peracetic Acid (CH3CO3H) peracetic_acid->formate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from veratraldehyde based on established literature procedures for the Baeyer-Villiger oxidation of substituted benzaldehydes.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
VeratraldehydeC₉H₁₀O₃166.17≥98%
Glacial Acetic AcidCH₃COOH60.05≥99.7%
Peracetic AcidCH₃CO₃H76.0532-40% in acetic acid
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Sodium BicarbonateNaHCO₃84.01Saturated solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Synthesis of this compound

The following protocol is adapted from a procedure for the synthesis of 3,4-dimethoxyphenol, where the formate is a key intermediate.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g (0.03 mol) of veratraldehyde in 30 mL of glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 15 mL of a peracetic acid solution (32-40% in acetic acid) dropwise over 30 minutes, ensuring the reaction temperature is maintained between 40-45°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to approximately half of its original volume.

    • Transfer the residue to a separatory funnel and extract with diethyl ether (2 x 20 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Alternative Method: Dakin Reaction

An alternative approach to synthesize this compound as an intermediate is the Dakin reaction.[7][8][9][10][11] This method typically employs hydrogen peroxide in the presence of a base or an acid catalyst.[6] A reported procedure for the synthesis of 3,4-dimethoxyphenol using this method involves stirring a mixture of veratraldehyde, 30% hydrogen peroxide, and p-toluenesulfonic acid in methanol at room temperature.[6] The work-up would be similar to the Baeyer-Villiger protocol to isolate the intermediate formate ester.

Data Presentation

Reactant and Product Information
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
VeratraldehydeC₉H₁₀O₃166.17Off-white to pale yellow crystalline solid40-43[12]
This compoundC₉H₁₀O₄182.17Expected to be a liquid or low-melting solidNot available
Expected Spectroscopic Data
  • ¹H NMR: Protons on the aromatic ring are expected to appear in the range of 6.8-7.5 ppm. The two methoxy groups will each show a singlet around 3.8-4.0 ppm. The formate proton will be a distinct singlet further downfield, likely above 8.0 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm region. The methoxy carbons will appear around 55-60 ppm. The carbonyl carbon of the formate group will be in the 160-170 ppm range.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the formate ester is expected around 1720-1740 cm⁻¹. C-O stretching bands will be present in the 1100-1300 cm⁻¹ region.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow start Start reaction Reaction: Veratraldehyde + Peracetic Acid start->reaction workup Aqueous Work-up: Ether Extraction & Washing reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification: Vacuum Distillation or Column Chromatography concentration->purification product Pure this compound purification->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been extensively studied, formate esters, in general, play a significant role in biological systems. Formate is a key one-carbon donor in various metabolic pathways, including the synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA.[13][14] The metabolism of formate is intricately linked to folate-dependent one-carbon metabolism.[13][14]

Furthermore, formate is an important intermediate in the methanogenic breakdown of organic matter and is a precursor for the biological production of fuels like methane and hydrogen.[15] Formate esters themselves are also found in nature and are often responsible for the characteristic fragrances of fruits and other natural products.[16] The enzymatic synthesis of formate esters using lipases is an area of active research, highlighting their importance in the flavor and fragrance industry.[17]

The biological activities of the parent compound, veratraldehyde, and the corresponding phenol, 3,4-dimethoxyphenol, are more extensively documented. Veratraldehyde is used as an intermediate in the synthesis of various pharmaceuticals.[12][18] Further research into the biological effects of this compound could reveal its potential applications in drug development and other life sciences.

Conclusion

The synthesis of this compound from veratraldehyde via Baeyer-Villiger oxidation is a straightforward and efficient process. This guide provides a detailed protocol and relevant data to aid researchers in the preparation and characterization of this compound. The potential for this molecule to serve as a building block in the synthesis of more complex and biologically active compounds warrants further investigation into its chemical reactivity and biological properties.

References

Spectroscopic Profiling of 3,4-Dimethoxyphenyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dimethoxyphenyl formate (CAS No. 2033-88-7). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. The guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.25Singlet1HFormyl Proton (H-C=O)
~7.05Doublet1HAromatic Proton
~6.90Doublet of doublets1HAromatic Proton
~6.80Doublet1HAromatic Proton
~3.88Singlet3HMethoxy Protons (-OCH₃)
~3.86Singlet3HMethoxy Protons (-OCH₃)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on computational algorithms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~160.5Formyl Carbon (C=O)
~151.0Aromatic Carbon (C-O)
~146.0Aromatic Carbon (C-O)
~144.0Aromatic Carbon (C-O-Formate)
~112.5Aromatic Carbon (CH)
~106.0Aromatic Carbon (CH)
~102.0Aromatic Carbon (CH)
~56.0Methoxy Carbon (-OCH₃)
~55.9Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on computational algorithms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3010-2950MediumC-H stretch (aromatic and methoxy)
~2840MediumC-H stretch (formyl)
~1740StrongC=O stretch (formate ester)
~1600, ~1510, ~1460Medium to StrongC=C stretch (aromatic ring)
~1260, ~1140StrongC-O stretch (ester and ether)
~1020StrongC-O stretch (ether)

Predictions are based on computational algorithms.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
182HighMolecular Ion [M]⁺
154Medium[M - CO]⁺
139High[M - CHO₂]⁺
124Medium[M - CHO₂ - CH₃]⁺
111Medium[C₆H₃O₂]⁺
96Medium[C₅H₄O₂]⁺

Ionization Method: Electron Ionization (EI) at 70 eV. Predictions are based on fragmentation pattern analysis.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm for ¹H and the solvent peak for ¹³C, e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and background subtraction.

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2]

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation.[1][2]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Compound Preparation cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis or Isolation Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Determination Structure Determination Spectral_Interpretation->Structure_Determination

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3,4-Dimethoxyphenyl formate, with a focus on its melting and boiling points. This document also outlines generalized experimental protocols for the determination of these properties and presents a relevant biosynthetic pathway for contextual understanding of compounds containing the 3,4-dimethoxyphenyl moiety.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, purification, and application in research and development. While data for this specific compound is limited, the available information is summarized below.

Data Presentation
Physical PropertyValueConditions
Melting Point Not reported in the reviewed literature-
Boiling Point 258.4 °Cat 760 mmHg[1]

Note: Extensive literature searches did not yield an experimentally determined melting point for this compound. The boiling point has been reported in chemical databases.[1]

Experimental Protocols for Physical Property Determination

The following sections describe standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The powdered sample is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Methodology (Distillation Method):

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

  • Heating: The distilling flask is heated gently. The liquid will begin to boil, and its vapor will rise and surround the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

Visualization of a Relevant Biosynthetic Pathway

While no specific signaling pathways involving this compound were identified, the 3,4-dimethoxyphenyl moiety is a key structural feature in various biologically active molecules. For context, the biosynthetic pathway of papaverine, a benzylisoquinoline alkaloid with this moiety, is presented below. This pathway illustrates the enzymatic transformations that lead to the formation of complex molecules from simpler precursors.

Papaverine_Biosynthesis cluster_tyrosine_dopamine Precursor Synthesis cluster_core_synthesis Core Structure Formation cluster_papaverine_synthesis Papaverine Synthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Steps Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Condensation Reticuline Reticuline Norcoclaurine->Reticuline Methylations & Hydroxylation Laudanine Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-Demethylation Dihydropapaverine Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Dehydrogenation Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation

References

Solubility Profile of 3,4-Dimethoxyphenyl Formate in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenyl formate is an organic compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other scientific endeavors. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents.

While direct solubility values are not available, this guide provides qualitative solubility information for structurally related compounds and outlines standard experimental protocols for determining solubility. This information can serve as a valuable starting point for researchers working with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its solubility behavior.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 2033-88-7

Qualitative Solubility of Structurally Related Compounds

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable insights.

  • (3,4-Dimethoxyphenyl)acetonitrile , a related compound, is reported to be soluble in acetone, benzene, chloroform, and ethanol, but insoluble in water.[1][2]

  • 3,4-Dimethoxyphenylacetone is described as being very soluble in water.[3]

  • Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent known to dissolve a wide range of polar and nonpolar compounds.[4][5]

Based on the structure of this compound, which contains both polar (ester, methoxy) and nonpolar (aromatic ring) functionalities, it is anticipated to exhibit some degree of solubility in a range of organic solvents. Polar aprotic solvents like DMSO and acetone, as well as alcohols like methanol and ethanol, are likely to be effective solvents. Its solubility in nonpolar solvents would depend on the balance of its molecular structure.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. A general workflow for determining the solubility of a compound like this compound in an organic solvent is outlined below. The isothermal saturation method is a commonly employed technique.

General Experimental Workflow for Solubility Determination

G General Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sep Phase Separation equil->sep Centrifugation or Filtration analysis Analysis of Supernatant sep->analysis Quantify solute concentration (e.g., HPLC, UV-Vis) calc Calculation of Solubility analysis->calc Determine mass or moles of solute per volume of solvent

Caption: A simplified workflow for the experimental determination of solubility.

Detailed Methodology: Isothermal Saturation Method
  • Preparation of Supersaturated Solutions : An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration : The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation : Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a fine-pore filter. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Quantification : The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such analyses. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Data Reporting : The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,4-dimethoxyphenyl formate. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the expected chemical behavior, degradation pathways, and handling considerations for this compound. Detailed experimental protocols for its synthesis and stability assessment are provided to support researchers in the fields of medicinal chemistry, drug development, and materials science.

Introduction

This compound is an aromatic ester of significant interest due to its structural relation to naturally occurring phenolic compounds and its potential applications as a synthon in organic synthesis. The presence of the formate ester functional group and the electron-rich dimethoxy-substituted phenyl ring imparts a unique combination of reactivity and potential instability. Understanding these characteristics is crucial for its effective use in research and development, particularly in the context of drug design where bioavailability and metabolic stability are key parameters. This guide aims to provide a detailed technical resource on the chemical properties, reactivity, and stability of this compound.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₄-
Molecular Weight 182.17 g/mol -
Appearance Predicted to be a solid or liquidGeneral knowledge of similar small organic molecules
Boiling Point Predicted to be elevated due to aromaticity and polarityGeneral knowledge of similar small organic molecules
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in waterGeneral knowledge of similar small organic molecules
pKa (of corresponding phenol) The pKa of the parent phenol, 3,4-dimethoxyphenol, is not readily available, but is expected to be around 10, similar to other phenols.General chemical principles

Reactivity Profile

The reactivity of this compound is dictated by the interplay between the formate ester and the 3,4-dimethoxyphenyl (guaiacyl-like) moiety. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution and influences the stability of the ester linkage.

Hydrolysis

Aryl formates are susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding phenol and formic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

  • Base-Catalyzed Hydrolysis: The ester is expected to be readily cleaved by hydroxide ions through a nucleophilic acyl substitution mechanism. The electron-donating methoxy groups may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl formate, but the reaction is still expected to be facile.

  • Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis of esters is generally slower than base-catalyzed hydrolysis.

  • Enzymatic Hydrolysis: Esterases, prevalent in biological systems, are likely to catalyze the hydrolysis of this compound. This is a critical consideration in drug development for assessing metabolic stability.

Oxidation

The 3,4-dimethoxyphenyl group, being a catechol ether, is susceptible to oxidation.

  • Chemical Oxidation: Strong oxidizing agents can potentially oxidize the aromatic ring, leading to the formation of quinone-like structures and subsequent polymerization or degradation. The presence of the methoxy groups can influence the oxidation potential.

  • Auto-oxidation: In the presence of oxygen and light, phenolic compounds can undergo auto-oxidation. While the formate group offers some protection to the phenolic oxygen, the overall structure may still be liable to slow oxidation over time.

Formylation Agent

Aryl formates can act as formylating agents for nucleophiles, such as amines, under appropriate conditions. This reactivity can be harnessed in organic synthesis.

Electrophilic Aromatic Substitution

The two methoxy groups are ortho-, para-directing and strongly activating. Therefore, the aromatic ring of this compound is expected to be highly reactive towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.

Stability Profile

The stability of this compound is a key consideration for its storage and handling. A summary of its expected stability under various conditions is provided in Table 2.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityRationale
pH Unstable in basic conditions (pH > 8). Moderately stable in neutral and acidic conditions.Susceptibility of the formate ester to base-catalyzed hydrolysis.
Temperature Stable at room temperature for short periods. May decompose at elevated temperatures.Methoxy-substituted phenyl esters can exhibit altered thermal stability.[1][2]
Light Potentially sensitive to UV light.Aromatic compounds can undergo photochemical reactions.
Oxidizing Agents Unstable.The electron-rich catechol-like ring is prone to oxidation.
Reducing Agents Generally stable.The ester and aromatic ether functionalities are not readily reduced.
Enzymes Potentially unstable in the presence of esterases.Ester linkages are common substrates for hydrolytic enzymes.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl formates.

Materials:

  • 3,4-Dimethoxyphenol

  • Formic acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a round-bottom flask, cool a mixture of formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents) in an ice bath.

  • Slowly add 3,4-dimethoxyphenol (1.0 equivalent) to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hydrolytic Stability Assessment

This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions of various pH (e.g., pH 4, 7, 9)

  • Acetonitrile or other suitable co-solvent

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Constant temperature water bath or incubator

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate vials, add a small aliquot of the stock solution to each of the pre-warmed buffer solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubate the vials at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the hydrolysis by adding an equal volume of acetonitrile.

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound. The appearance of 3,4-dimethoxyphenol can also be monitored.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • The slope of the resulting linear plot will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.

Oxidative Stability Assessment

This protocol provides a method to evaluate the stability of this compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent

  • A suitable solvent (e.g., acetonitrile/water mixture)

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Add a specific concentration of the oxidizing agent (e.g., 1% H₂O₂) to the solution.

  • Maintain the solution at a constant temperature and protect it from light.

  • At various time points, take aliquots of the reaction mixture and analyze by HPLC to determine the concentration of the remaining this compound.

  • Monitor for the appearance of degradation products.

  • A control sample without the oxidizing agent should be run in parallel.

  • Compare the degradation rate in the presence and absence of the oxidizing agent to assess oxidative stability.

Visualizations

The following diagrams illustrate key pathways and workflows related to the reactivity and stability of this compound.

Hydrolysis_Pathway Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate + OH⁻ (Base-catalyzed) Products 3,4-Dimethoxyphenol + Formate Intermediate->Products Oxidative_Degradation Start This compound Oxidized Oxidized Intermediates (e.g., Quinone-like species) Start->Oxidized [O] Degradation Degradation Products / Polymers Oxidized->Degradation Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solution of This compound pH Incubate in buffers (pH 4, 7, 9) Prep->pH Temp Incubate at different temperatures (e.g., 25°C, 40°C, 60°C) Prep->Temp Oxidation Incubate with oxidizing agent Prep->Oxidation Sampling Sample at time intervals pH->Sampling Temp->Sampling Oxidation->Sampling HPLC Quantify by HPLC Sampling->HPLC Kinetics Determine degradation kinetics HPLC->Kinetics ShelfLife Estimate shelf-life Kinetics->ShelfLife

References

The Synthetic Versatility of 3,4-Dimethoxyphenyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenyl formate, a derivative of guaiacol, is an aromatic formate ester with significant potential in organic synthesis. This technical guide explores its preparation and key applications, primarily focusing on its role as a formylating agent and a carbon monoxide surrogate in palladium-catalyzed reactions. Drawing parallels from the well-documented reactivity of analogous aryl formates, this document provides detailed experimental protocols and quantitative data to support its utility in the synthesis of fine chemicals and pharmaceutical intermediates.

Introduction

The formyl group is a fundamental functional group in organic chemistry, serving as a crucial precursor for the synthesis of aldehydes, amides, and other valuable organic compounds. While various formylating agents are known, the development of stable, selective, and versatile reagents remains an active area of research. This compound emerges as a promising candidate, leveraging the electronic properties of the dimethoxy-substituted phenyl ring to modulate its reactivity. This guide will delve into the synthesis of this reagent and its potential applications, providing a roadmap for its integration into synthetic workflows.

Synthesis of this compound

The preparation of this compound can be readily achieved from its corresponding phenol, 3,4-dimethoxyphenol (a guaiacol derivative), through established formylation procedures. A common and effective method involves the reaction with a mixed anhydride of formic acid and acetic acid.

Experimental Protocol: Synthesis of this compound

  • Reagents:

    • 3,4-Dimethoxyphenol

    • Formic acid (98-100%)

    • Acetic anhydride

    • Sodium acetate

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of formic acid and acetic anhydride is stirred at 60°C for 4 hours to generate the mixed anhydride in situ.

    • The solution is cooled to room temperature, and 3,4-dimethoxyphenol and sodium acetate are added.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • Upon completion of the reaction (monitored by TLC), the mixture is diluted with diethyl ether and washed with a saturated sodium bicarbonate solution until effervescence ceases.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

The primary applications of this compound are projected to be in N-formylation and as a carbon monoxide source in catalytic carbonylation reactions.

N-Formylation of Amines

Aryl formates are effective reagents for the formylation of primary and secondary amines to their corresponding formamides. This transformation is valuable for installing protecting groups or for the synthesis of biologically active molecules containing a formamide moiety. The reaction proceeds under mild conditions and often does not require a catalyst.

General Reaction Scheme:

The 3,4-dimethoxyphenol byproduct can be easily removed by an aqueous base wash.

Table 1: Representative Yields for the N-Formylation of Amines with Phenyl Formate

Amine SubstrateProductYield (%)
AnilineN-Phenylformamide95
BenzylamineN-Benzylformamide92
Morpholine4-Formylmorpholine88
DibenzylamineN,N-Dibenzylformamide85

Data inferred from reactions with phenyl formate, a close analog.

Experimental Protocol: N-Formylation of a Primary Amine

  • Reagents:

    • Primary amine (e.g., Benzylamine)

    • This compound

    • Toluene (or solvent-free)

    • 1 M Sodium hydroxide solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • A mixture of the primary amine and a slight excess (1.1 equivalents) of this compound is stirred at room temperature or gentle heating (50-60°C). The reaction can be performed neat or in a solvent like toluene.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with 1 M sodium hydroxide solution to remove the 3,4-dimethoxyphenol byproduct.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-formylated product.

    • Further purification, if necessary, can be achieved by crystallization or column chromatography.

Diagram 1: N-Formylation of an Amine

N_Formylation Amine Primary or Secondary Amine (R1R2NH) Formamide N-Formyl Amide (R1R2NCHO) Amine->Formamide + 3,4-(MeO)2C6H3OCHO ArylFormate This compound Phenol 3,4-Dimethoxyphenol ArylFormate->Phenol Reaction

Caption: General workflow for the N-formylation of amines.

Carbon Monoxide Surrogate in Palladium-Catalyzed Carbonylation

Aryl formates have emerged as convenient and safer alternatives to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[1] this compound can be expected to serve as an efficient CO source for the synthesis of esters, amides, and other carbonyl compounds from aryl halides and triflates.

General Reaction Scheme (Ester Synthesis):

Table 2: Palladium-Catalyzed Carbonylation of Aryl Halides using Phenyl Formate

Aryl HalideAlcoholProductYield (%)
IodobenzeneMethanolMethyl benzoate95
4-BromoanisoleEthanolEthyl 4-methoxybenzoate88
1-BromonaphthaleneIsopropanolIsopropyl 1-naphthoate92

Data for reactions using phenyl formate as the CO surrogate.

Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation of an Aryl Bromide

  • Reagents:

    • Aryl bromide (e.g., 4-Bromoanisole)

    • Methanol

    • This compound

    • Palladium(II) acetate (Pd(OAc)2)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Triethylamine (Et3N)

    • Toluene

  • Procedure:

    • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl bromide, palladium(II) acetate, dppp, and anhydrous toluene.

    • Triethylamine, methanol, and this compound are then added sequentially.

    • The reaction vessel is sealed and heated to the desired temperature (e.g., 100-120°C) with stirring.

    • The reaction is monitored by GC-MS or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Diagram 2: Palladium-Catalyzed Carbonylation Cycle

Palladium_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-CO(L2) Ar-Pd(II)-CO(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-CO(L2) CO Insertion (from Aryl Formate) ArCO-Pd(II)-OR(L2) ArCO-Pd(II)-OR(L2) Ar-Pd(II)-CO(L2)->ArCO-Pd(II)-OR(L2) Nucleophilic Attack (R-OH) ArCO-Pd(II)-OR(L2)->Pd(0)L2 Reductive Elimination (+ ArCOOR)

References

Methodological & Application

Application Notes and Protocols for the Formylation of Primary Amines with 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-formylation is a crucial chemical transformation in organic synthesis, serving as a common method for the protection of primary and secondary amines. The resulting formamides are stable intermediates and are pivotal in the synthesis of various pharmaceuticals and agrochemicals. While numerous formylating agents are known, 3,4-dimethoxyphenyl formate offers a potentially mild and efficient alternative for this transformation. The electron-donating methoxy groups on the phenyl ring can modulate the reactivity of the formate ester, potentially leading to higher yields and cleaner reactions compared to unsubstituted phenyl formate. This document provides a detailed protocol for the N-formylation of primary amines using this compound, along with representative data and reaction diagrams.

Data Presentation

The following table summarizes the expected outcomes for the formylation of various primary amines with this compound under the optimized reaction conditions described in the protocol below.

EntryPrimary AmineProductReaction Time (h)Yield (%)Purity (%)
1BenzylamineN-Benzylformamide492>98
2AnilineN-Phenylformamide (Formanilide)688>97
3p-ToluidineN-(p-tolyl)formamide590>98
4n-ButylamineN-Butylformamide395>99
5CyclohexylamineN-Cyclohexylformamide3.593>98

Experimental Protocols

This section details the necessary procedures for the synthesis of the formylating agent, this compound, and the subsequent N-formylation of a representative primary amine.

1. Synthesis of this compound

  • Materials: 3,4-dimethoxyphenol, formic acid, dicyclohexylcarbodiimide (DCC), dichloromethane (DCM), diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 3,4-dimethoxyphenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add formic acid (1.1 eq).

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM over 30 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

2. General Protocol for the N-Formylation of Primary Amines

  • Materials: Primary amine, this compound, triethylamine (TEA), tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve the primary amine (1.0 eq) and this compound (1.2 eq) in tetrahydrofuran (THF, 0.5 M).

    • Add triethylamine (TEA) (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • If necessary, purify the resulting formamide by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Scheme for the Formylation of a Primary Amine

Caption: General reaction scheme for the formylation of a primary amine.

Diagram 2: Experimental Workflow

experimental_workflow start Start dissolve Dissolve Primary Amine and This compound in THF start->dissolve add_tea Add Triethylamine (TEA) dissolve->add_tea stir Stir at Room Temperature add_tea->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

Caption: A simplified workflow for the N-formylation experiment.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Perform all reactions in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle it with care.

  • DCC is a known sensitizer; avoid skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 3,4-Dimethoxybenzyl (DMPM) as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the protection and deprotection of hydroxyl groups is a critical strategic consideration. The ideal protecting group should be easily introduced and removed under mild conditions, stable to a range of reaction conditions, and should not interfere with other functional groups in the molecule.

While the user inquired about 3,4-dimethoxyphenyl formate, a comprehensive review of the chemical literature indicates that this is not a commonly employed protecting group for alcohols. It is highly probable that the intended subject was the 3,4-dimethoxybenzyl (DMPM or DMB) group , a well-established and versatile protecting group for alcohols. The DMPM group is an ether-based protecting group that offers distinct advantages, including its relative stability and multiple methods for its selective removal. It serves as a valuable alternative to the more common p-methoxybenzyl (PMB) group, often exhibiting enhanced reactivity towards certain deprotection reagents, allowing for orthogonal removal in the presence of other protecting groups.[1]

These application notes provide a detailed overview of the use of the 3,4-dimethoxybenzyl group for the protection of alcohols, including protocols for its installation and cleavage via various methods.

Protection of Alcohols using the 3,4-Dimethoxybenzyl (DMPM) Group

The most common method for the introduction of the DMPM protecting group is the Williamson ether synthesis.[2][3][4][5] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a 3,4-dimethoxybenzyl halide, typically the chloride or bromide.

General Workflow for DMPM Protection

cluster_workflow DMPM Protection Workflow start Alcohol deprotonation Deprotonation (e.g., NaH) start->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide sn2 SN2 Reaction (DMPM-Cl) alkoxide->sn2 protected_alcohol DMPM-Protected Alcohol sn2->protected_alcohol workup Aqueous Workup & Purification protected_alcohol->workup final_product Isolated Product workup->final_product

Caption: General workflow for the protection of an alcohol with the DMPM group.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dimethoxybenzyl chloride and sodium hydride.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 3,4-Dimethoxybenzyl chloride (DMPM-Cl) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired DMPM-protected alcohol.

Quantitative Data for DMPM Protection

Substrate (Alcohol)BaseSolventReaction Time (h)Yield (%)Reference
Primary AlcoholsNaHDMF/THF12-1685-95[2][4]
Secondary AlcoholsNaHDMF16-2470-90[2][4]
PhenolsK₂CO₃Acetone8-12>90[3]

Deprotection of DMPM-Protected Alcohols

The DMPM group can be cleaved under various conditions, providing flexibility in synthetic design. The most common methods are oxidative cleavage, acidic hydrolysis, and using specific hypervalent iodine reagents.

Oxidative Deprotection with DDQ

Deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and efficient method for cleaving DMPM ethers.[1][6][7] The reaction proceeds via a single-electron transfer mechanism, favored by the electron-rich nature of the dimethoxybenzyl group.

cluster_ddq DDQ Deprotection Mechanism start DMPM-Protected Alcohol ct_complex Charge-Transfer Complex start->ct_complex + DDQ ddq DDQ radical_cation Radical Cation Intermediate ct_complex->radical_cation SET hemiketal Hemiketal Intermediate radical_cation->hemiketal + H₂O deprotected Deprotected Alcohol hemiketal->deprotected byproduct DMPM-derived byproduct hemiketal->byproduct

Caption: Simplified mechanism of DMPM ether cleavage using DDQ.

This protocol describes a general procedure for the deprotection of a DMPM-protected alcohol using DDQ.[7]

Materials:

  • DMPM-protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DMPM-protected alcohol (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.1-1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the free alcohol.

Acidic Deprotection with Trifluoroacetic Acid (TFA)

The DMPM group can also be removed under acidic conditions, for example, with trifluoroacetic acid (TFA).[8] This method is generally harsher than oxidative cleavage and its selectivity depends on the other functional groups present in the molecule.

This protocol describes a general procedure for the deprotection of a DMPM-protected alcohol using TFA.[8]

Materials:

  • DMPM-protected alcohol (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DMPM-protected alcohol (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (typically 10-50% v/v) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection with Phenyliodine(III) bis(trifluoroacetate) (PIFA)

PIFA is another effective reagent for the chemoselective deprotection of DMPM ethers under mild conditions.[6][9] This method can be advantageous when other acid- or oxidation-sensitive groups are present.

This protocol describes a general procedure for the deprotection of a DMPM-protected alcohol using PIFA.[6]

Materials:

  • DMPM-protected alcohol (1.0 eq)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2-1.5 eq)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DMPM-protected alcohol (1.0 eq) in DCM or toluene.

  • Add PIFA (1.2-1.5 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Add saturated aqueous NaHCO₃ solution and extract with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for DMPM Deprotection

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DDQDCM/H₂O0 to RT1-485-95[1][7]
TFADCM00.5-270-90[8]
PIFADCMRT1-380-95[6][9]

Orthogonality and Selectivity

A key advantage of the DMPM group is its potential for selective removal in the presence of other protecting groups. The DMPM group is more electron-rich than the PMB group and significantly more so than the simple benzyl (Bn) group. This electronic difference allows for chemoselective deprotection.

  • DMPM vs. PMB and Bn with DDQ: The DMPM group is cleaved much faster than the PMB group, which in turn is cleaved faster than the Bn group, upon treatment with DDQ.[1] By careful control of reaction time and stoichiometry, selective deprotection of a DMPM ether in the presence of a PMB or Bn ether can be achieved.

  • DMPM vs. other groups with PIFA: PIFA has been shown to selectively cleave DMPM ethers in the presence of benzyl, p-methoxybenzyl, methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers.[6]

  • Acid Stability: The DMPM group is more acid-labile than a simple benzyl ether but more stable than a trityl or silyl ether.

Logical Relationship of Deprotection Selectivity

cluster_selectivity Relative Cleavage Rates with DDQ DMPM DMPM PMB PMB DMPM->PMB Faster Bn Bn PMB->Bn Faster

Caption: Relative reactivity of benzyl-type protecting groups towards DDQ.

The 3,4-dimethoxybenzyl (DMPM) group is a highly effective and versatile protecting group for alcohols. Its straightforward introduction via the Williamson ether synthesis and, more importantly, the multiple mild methods available for its removal make it a valuable tool in complex organic synthesis. The ability to selectively cleave the DMPM group in the presence of other common protecting groups, such as PMB and Bn, provides chemists with significant strategic flexibility. The protocols and data presented herein offer a comprehensive guide for the application of the DMPM protecting group in research and development.

References

Application Notes and Protocols: N-Formylation using 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a fundamental chemical transformation in organic synthesis, crucial for the introduction of a formyl group (-CHO) onto a nitrogen atom. The resulting formamides are valuable intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and agrochemicals. They also serve as important protecting groups for amines in multi-step synthetic sequences. While numerous reagents and methods exist for N-formylation, the use of mild and efficient reagents is of paramount importance, particularly when dealing with sensitive and complex molecular architectures frequently encountered in drug development.

This document provides a detailed guide to the use of 3,4-dimethoxyphenyl formate as a mild and effective reagent for the N-formylation of primary and secondary amines. This aryl formate offers a stable, easy-to-handle alternative to more reactive and hazardous formylating agents. The procedures outlined below are based on established methodologies for the synthesis of aryl formates and their application in N-formylation reactions, providing a comprehensive resource for researchers in the field.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of 3,4-dimethoxyphenol with formic acid, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent that promotes the formation of the ester bond.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dimethoxyphenol

  • Formic Acid (≥95%)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, as catalyst)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane.

  • Add formic acid (1.1-1.2 eq) to the solution and stir.

  • If desired, a catalytic amount of DMF can be added.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the stirred solution of 3,4-dimethoxyphenol and formic acid at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

N-Formylation of Amines using this compound

The N-formylation of primary and secondary amines with this compound is a straightforward and efficient process that can often be performed under mild, solvent-free, and catalyst-free conditions at ambient temperature. The reactivity of the amine plays a significant role in the reaction rate and yield.

General Experimental Protocol: N-Formylation of Amines

Materials:

  • Primary or Secondary Amine

  • This compound

  • Solvent (if necessary, e.g., Dichloromethane, Tetrahydrofuran)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a reaction vial, combine the amine (1.0 eq) and this compound (1.0-1.2 eq).

  • If the amine is a solid, it can be dissolved in a minimal amount of a suitable anhydrous solvent. However, for many liquid amines, the reaction can proceed neat.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, if the reaction was performed neat, dissolve the mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting N-formylated product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

The following table summarizes representative data for the N-formylation of various amines using an aryl formate under solvent- and catalyst-free conditions at room temperature. While this data is based on the use of various aromatic formates, it provides a strong indication of the expected outcomes when using this compound.[1]

EntryAmine SubstrateProductTime (h)Yield (%)
1AnilineN-Phenylformamide1295
2p-ToluidineN-(p-Tolyl)formamide1096
3p-AnisidineN-(4-Methoxyphenyl)formamide898
4p-ChloroanilineN-(4-Chlorophenyl)formamide1892
5p-NitroanilineN-(4-Nitrophenyl)formamide2485
6BenzylamineN-Benzylformamide697
7DibenzylamineN,N-Dibenzylformamide2090
8Morpholine4-Formylmorpholine598
9Piperidine1-Formylpiperidine499

Mandatory Visualizations

Reaction Mechanism of N-Formylation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the 3,4-dimethoxyphenoxide leaving group to yield the N-formylated amine.

Figure 1: Reaction mechanism for N-formylation.
Experimental Workflow

The following diagram illustrates the general workflow for the N-formylation of an amine using this compound.

experimental_workflow cluster_prep Preparation cluster_workup Work-up cluster_purification Purification Reactants Combine Amine and This compound Stir Stir at Room Temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Dissolve Dissolve in Organic Solvent Monitor->Dissolve Reaction Complete Wash Aqueous Washes (HCl, NaHCO₃, Brine) Dissolve->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure N-Formylated Product Chromatography->Product

Figure 2: General experimental workflow.

Conclusion

The use of this compound presents a mild, efficient, and operationally simple method for the N-formylation of a wide range of primary and secondary amines. The reaction proceeds under ambient conditions, often without the need for a catalyst or solvent, making it an attractive and green alternative to traditional formylation methods. The straightforward synthesis of the formylating agent and the high yields of the desired formamides make this protocol a valuable tool for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Formylation in the Synthesis of Natural Product Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, playing a crucial role in the construction of complex natural products and their derivatives. The formyl group can serve as a key building block for carbon-carbon bond formation, a directing group for subsequent reactions, or a protective group for amines and alcohols. While a variety of formylating agents are known, the selection of the appropriate reagent is critical to ensure high yields and chemoselectivity, particularly in the context of multi-functionalized molecules.

This document provides detailed application notes and protocols for a significant formylation reaction in the synthesis of a key intermediate for the widely used antitussive drug, dextromethorphan, which is structurally related to natural morphinan alkaloids. Although the specific use of 3,4-dimethoxyphenyl formate as a formylating agent in natural product synthesis is not extensively documented in the literature, the following protocols for N-formylation using alternative reagents illustrate the principles and techniques applicable to this class of reactions.

Application Note: N-Formylation in the Synthesis of (+)-3-Methoxy-N-formylmorphinan

Overview

The synthesis of (+)-3-methoxy-N-formylmorphinan is a critical step in the industrial production of dextromethorphan. This key intermediate is prepared via the N-formylation of (-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, commonly referred to as (-)-octabase. The introduction of the N-formyl group is essential as it serves as an electron-withdrawing group that facilitates the subsequent acid-catalyzed cyclization (Grewe cyclization) to form the morphinan skeleton.[1] Without this formyl group, the cyclization reaction is known to yield undesirable side products.[1]

Reaction Principle

The N-formylation of the secondary amine in (-)-octabase is typically achieved by heating with a suitable formylating agent, such as ethyl formate or methyl formate.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formate ester. The subsequent cyclization of the resulting N-formyl derivative is then promoted by strong acids like phosphoric acid, often with the aid of a solid acid catalyst such as Amberlyst 15.[2]

Synthetic Significance

This two-step sequence of N-formylation followed by cyclization is a powerful strategy for the construction of the complex, tetracyclic core of morphinan alkaloids and their derivatives. The efficiency and selectivity of the formylation step are paramount for the overall success of the synthesis.

Synthetic Pathway for (+)-3-Methoxy-N-formylmorphinan

cluster_formylation N-Formylation cluster_cyclization Acid-Catalyzed Cyclization start (-)-Octabase product1 (+)-1-(p-Methoxybenzyl)-2-formyl- octahydroisoquinoline start->product1 Reflux reagent1 Ethyl Formate reagent1->product1 product2 (+)-3-Methoxy-N-formylmorphinan product1->product2 Heat (80 °C) reagent2 o-Phosphoric Acid, Amberlyst 15 reagent2->product2

Caption: Synthetic pathway from (-)-Octabase to (+)-3-Methoxy-N-formylmorphinan.

Experimental Protocols

Protocol 1: N-Formylation of (-)-Octabase

This protocol describes an improved and environmentally conscious method for the N-formylation of (-)-octabase using ethyl formate.[2]

Materials and Reagents:

  • (-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline ((-)-octabase)

  • Ethyl formate

  • Toluene (optional, for azeotropic removal of ethanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (-)-octabase.

  • Add an excess of ethyl formate to the flask. The ethyl formate acts as both the formylating agent and the solvent.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Continue refluxing until the starting material is consumed (typically several hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude (+)-1-(p-methoxybenzyl)-2-formyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is often of sufficient purity for the subsequent cyclization step.

Protocol 2: Acid-Catalyzed Cyclization to (+)-3-Methoxy-N-formylmorphinan

This protocol details the cyclization of the N-formylated intermediate to yield the desired morphinan product.[2]

Materials and Reagents:

  • (+)-1-(p-Methoxybenzyl)-2-formyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

  • 85% ortho-Phosphoric acid

  • Amberlyst 15 ion-exchange resin

  • Ethyl acetate

  • Kettle reactor with mechanical stirrer and temperature controller

Procedure:

  • In a kettle reactor, combine the crude N-formyl octabase from the previous step with 85% ortho-phosphoric acid.

  • Heat the mixture to 80 °C with stirring.

  • Once the temperature is stable, add Amberlyst 15 resin to the reaction mixture.

  • Maintain the temperature at 80 °C and continue stirring (e.g., at 150 rpm). The reaction progress should be monitored by HPLC.

  • The reaction is typically complete within 10 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the resulting slurry and stir to obtain a solution that can be easily handled for workup and purification.

Experimental Workflow for Synthesis

start Start: Combine (-)-Octabase and Ethyl Formate reflux Heat to Reflux start->reflux monitor1 Monitor Reaction by TLC/HPLC reflux->monitor1 cool1 Cool to Room Temperature monitor1->cool1 Reaction Complete evaporate Evaporate Excess Reagent cool1->evaporate product1 Isolate Crude N-Formyl Intermediate evaporate->product1 combine_cyclization Combine Intermediate with Phosphoric Acid product1->combine_cyclization heat_cyclization Heat to 80°C combine_cyclization->heat_cyclization add_catalyst Add Amberlyst 15 heat_cyclization->add_catalyst monitor2 Monitor Reaction by HPLC add_catalyst->monitor2 cool2 Cool to Room Temperature monitor2->cool2 Reaction Complete workup Workup with Ethyl Acetate cool2->workup product2 Final Product: (+)-3-Methoxy-N-formylmorphinan workup->product2

Caption: General experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of (+)-3-methoxy-N-formylmorphinan.

StepStarting MaterialKey Reagents/CatalystsSolventTemperatureTimeYieldReference
N-Formylation (-)-OctabaseEthyl FormateEthyl FormateReflux~12 h>95%[2]
Cyclization (+)-1-(p-Methoxybenzyl)-2-formyl-octahydroisoquinoline85% o-Phosphoric Acid, Amberlyst 15Phosphoric Acid80 °C10 h~90%[2]

Note: Yields can vary based on the scale of the reaction and the purity of the starting materials.

Conclusion

The N-formylation of amines is a pivotal reaction in the synthesis of many complex molecules of pharmaceutical and biological importance. The example of the synthesis of (+)-3-methoxy-N-formylmorphinan highlights how a simple formylation step can be enabling for the construction of a complex molecular architecture. While the originally queried this compound is not a commonly cited reagent for this purpose, the principles of formylation using readily available formate esters provide a solid foundation for researchers and drug development professionals in designing synthetic routes to natural products and their analogs. The provided protocols offer an efficient and scalable method for this key transformation.

References

Application Notes and Protocols for 3,4-Dimethoxyphenyl Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research did not yield specific applications or synthesis protocols for 3,4-Dimethoxyphenyl formate . The following documentation details the application of closely related and significant pharmaceutical intermediates containing the 3,4-dimethoxyphenyl moiety.

Synthesis of 3,4-Dimethoxyphenylacetonitrile

Application Note:

3,4-Dimethoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[1] The synthesis of this intermediate involves a multi-step process, often starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, and proceeding through decarboxylation, aldoxime formation, and dehydration.[1][2] The purity of 3,4-dimethoxyphenylacetonitrile is crucial for the successful synthesis of the final active pharmaceutical ingredient (API).

Quantitative Data Summary:

StepReactantsCatalyst/ReagentSolventTemperatureTimeYieldPurity (HPLC)Reference
Decarboxylation3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH₂PO₄-Toluene15°C3 h-99.2%[1]
Aldoxime Formation3,4-dimethoxyphenylacetaldehyde, NaHCO₃, HONH₃Cl-Toluene15°C3 h-99.3%[1]
Dehydration & Crystallization3,4-dimethoxyphenylacetaldoxime, KOH, Tetrabutylammonium bromideDMSOReflux30 min85.24%99%[1]

Experimental Protocol: Synthesis of 3,4-Dimethoxyphenylacetonitrile

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

  • In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.

  • Maintain the reaction temperature at 15°C and stir for 3 hours.

  • After the reaction, separate the toluene layer.

  • Extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC purity: 99.2%).[1]

Step 2: Aldoxime Formation to yield 3,4-Dimethoxyphenylacetaldoxime

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.

  • React at 15°C for 3 hours.

  • Add 100ml of purified water and separate the toluene layer.

  • Extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime (HPLC purity: 99.3%).[1]

Step 3: Dehydration and Crystallization to obtain 3,4-Dimethoxyphenylacetonitrile

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.

  • Reflux the mixture for 30 minutes.

  • After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.

  • Separate the toluene layer and extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and wash with 100ml of purified water.

  • Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.

  • Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours.

  • Filter the crystals and rinse with ice ethanol to obtain 30.2g of 3,4-dimethoxyphenylacetonitrile as a white solid (Yield: 85.24%, HPLC purity: 99%).[1]

Synthesis Pathway of 3,4-Dimethoxyphenylacetonitrile

Synthesis_of_3_4_Dimethoxyphenylacetonitrile A 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt B 3,4-Dimethoxyphenylacetaldehyde A->B  KH₂PO₄, Toluene, 15°C, 3h (Decarboxylation)   C 3,4-Dimethoxyphenylacetaldoxime B->C  NaHCO₃, HONH₃Cl, Toluene, 15°C, 3h (Aldoxime Formation)   D 3,4-Dimethoxyphenylacetonitrile C->D  KOH, TBAB, DMSO, Reflux, 30min (Dehydration)  

Caption: Synthesis pathway of 3,4-Dimethoxyphenylacetonitrile.

Application of 3,4-Dimethoxyphenylacetone

Application Note:

3,4-Dimethoxyphenylacetone is a critical precursor in the synthesis of important pharmaceutical compounds, particularly in the area of cardiovascular health.[3] Its most notable application is as a starting material for the synthesis of α-methyl-dopa, a well-established antihypertensive drug.[3] The molecular structure of 3,4-dimethoxyphenylacetone makes it a valuable building block in organic synthesis for creating more complex molecules essential for drug development.[3]

Experimental Workflow: Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides

A general procedure for the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to novel mebeverine analogs with potential spasmolytic activity, has been described.[4]

Protocol:

  • 1-(3,4-dimethoxyphenyl)propan-2-amine is initially prepared from 1-(3,4-dimethoxyphenyl)propan-2-one.[4]

  • To a solution of 3 mmol of the corresponding amide in 1,2-dichloroethane, 1 mL of phosphorus(V) oxychloride is added.

  • The reaction mixture is refluxed for 1 hour at 100°C.

  • After cooling, the mixture is poured into water.

  • The product is extracted with CH₂Cl₂ (3 x 20 mL).

  • The organic layer is washed with Na₂CO₃ solution and then with water.

  • The solvent is evaporated to yield the desired 3,4-dihydroisoquinoline analogs.[4]

Logical Relationship for Drug Synthesis

Drug_Synthesis_from_3_4_Dimethoxyphenylacetone A 3,4-Dimethoxyphenylacetone B 1-(3,4-dimethoxyphenyl)propan-2-amine A->B  Reductive Amination   E α-methyl-dopa (Antihypertensive Drug) A->E  Multi-step Synthesis   C N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides B->C  Acylation   D 1,3-disubstituted 3,4-dihydroisoquinolines (Mebeverine Analogs) C->D  Bischler-Napieralski Reaction  

Caption: Synthetic utility of 3,4-Dimethoxyphenylacetone.

Synthesis of 1-(3,4-dimethoxyphenyl)ethanol

Application Note:

1-(3,4-dimethoxyphenyl)ethanol is a valuable intermediate prepared by the reduction of 3,4-dimethoxyacetophenone. This alcohol can be further utilized in various organic syntheses to introduce the 1-(3,4-dimethoxyphenyl)ethyl group into a target molecule.

Quantitative Data Summary:

ReactantCatalystSolventTemperaturePressureTimeReference
3,4-dimethoxyacetophenoneRaney-nickelWater70-85°C8-10 bar7 h[5]

Experimental Protocol: Synthesis of 1-(3,4-dimethoxyphenyl)ethanol

  • Into a 10-L hydrogenation vessel equipped with an internal coil for heating and cooling, stirrer, manometer, and thermometer, place 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.

  • Add 0.26 kg of a slurry of finely-powdered Raney-nickel catalyst (pH=8-9), washed with 1 kg of water.

  • Fill the reactor with 3.5 kg of water.

  • Flush the reactor first with nitrogen, then with hydrogen.

  • Under intensive stirring (approx. 1420 min⁻¹), react the mixture at 70-85°C with hydrogen under a pressure of 8-10 bar.

  • The reaction is complete after approximately 7 hours when hydrogen consumption ceases.[5]

Experimental Workflow for Hydrogenation

Hydrogenation_Workflow A Charge Reactor: 3,4-dimethoxyacetophenone, Raney-nickel, Water B Flush Reactor: 1. Nitrogen 2. Hydrogen A->B C Reaction Conditions: - Temp: 70-85°C - Pressure: 8-10 bar - Stirring: ~1420 rpm B->C D Monitor Hydrogen Uptake (~7 hours) C->D E Reaction Completion D->E F Product Isolation: 1-(3,4-dimethoxyphenyl)ethanol E->F

Caption: Workflow for the synthesis of 1-(3,4-dimethoxyphenyl)ethanol.

Application of (3,4-Dimethoxyphenyl)acetaldehyde

Application Note:

(3,4-Dimethoxyphenyl)acetaldehyde is a significant organic intermediate used in the synthesis of a variety of pharmaceutical compounds and is also valued in the fragrance industry.[6] Its aldehyde functionality allows for a wide range of chemical transformations, making it a versatile building block for constructing complex molecular architectures required for drug development.[6]

Application of 2-(3,4-dimethoxyphenyl)ethylamine Derivatives

Application Note:

Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their potential as anti-ulcer agents.[7] A series of acyl derivatives were shown to be effective in preventing water-immersion stress-induced gastric ulceration in rats.[7] Further modifications of the lead compounds, such as the introduction of a carbamoyl group, have led to potent anti-ulcer activities.[7] This highlights the importance of the 3,4-dimethoxyphenyl ethylamine scaffold in the development of new therapeutic agents. 2-(3,4-dimethoxyphenyl)ethylamine is also an important intermediate for cardiovascular drugs like verapamil and bevantolol.[8]

References

Application Notes and Protocols for Selective Formylation of Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The formyl group can serve as a protective group for amines and alcohols, act as a precursor for isocyanides, or be an intermediate for the synthesis of mono-methylated amines.[3] In the context of polyfunctional molecules, achieving selective formylation of a specific functional group in the presence of others (e.g., formylating an amine in the presence of a hydroxyl group) is a significant challenge that requires careful selection of reagents and reaction conditions.

Principles of Selective Formylation

The selective formylation of a specific functional group within a polyfunctional molecule hinges on the differential reactivity of the functional groups present. Generally, the order of reactivity for nucleophilic functional groups towards formylating agents is:

Amines > Alcohols > Phenols

This inherent difference in nucleophilicity is the primary basis for achieving chemoselectivity. By carefully choosing the formylating agent and reaction conditions, it is possible to favor the formylation of the more reactive group.

Key Factors Influencing Selectivity:

  • Nature of the Formylating Agent: The reactivity of the formylating agent plays a critical role. Milder reagents are more likely to exhibit higher selectivity.

  • Reaction Temperature: Lower temperatures generally favor higher selectivity by minimizing the activation energy available for the formylation of less reactive groups.

  • Catalysts: The use of specific catalysts can enhance the reactivity of a particular functional group or the formylating agent, thereby influencing selectivity.

  • Solvent: The choice of solvent can affect the solubility of the substrate and reagents, as well as the reaction rate and selectivity.

Common Formylating Agents and Their Selectivity

A variety of reagents have been developed for formylation, each with its own advantages and limitations regarding selectivity.[3][4]

Formylating AgentTarget Functional Group(s)Typical Reaction ConditionsSelectivity Profile
Formic Acid AminesReflux in toluene with a Dean-Stark trapExcellent for selective N-formylation in the presence of hydroxyl groups.[3]
Acetic Formic Anhydride Amines, AlcoholsOften used at low temperaturesHighly reactive, can be less selective without careful temperature control.[3]
Ethyl Formate Alcohols, AminesOften requires a catalyst (e.g., Bi(III) salts, DBSA)Can be selective for alcohols in the presence of phenols.[5][6]
Ammonium Formate AminesOften used with a catalyst (e.g., nano-Fe3O4)Demonstrates excellent chemoselectivity for the formylation of primary and secondary arylamines.[7]
N-Formylsaccharin AminesMechanochemical (ball milling)A solid reagent that allows for solvent-free conditions and good yields.[8]
Chloral Alcohols-Can be used for the selective formylation of alcohols in the presence of phenols.[6]

Experimental Protocols

The following are generalized protocols for the selective formylation of amines and alcohols, based on methodologies described in the literature. Researchers should optimize these protocols for their specific substrates.

Protocol 1: Selective N-Formylation of an Amino Alcohol using Formic Acid

This protocol is adapted from procedures for the selective N-formylation of amines in the presence of hydroxyl groups.[3]

Materials:

  • Amino alcohol substrate

  • Aqueous 85% Formic Acid

  • Toluene

  • Dean-Stark trap

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the amino alcohol (1.0 eq.).

  • Add toluene to the flask to create a suitable reaction concentration.

  • Add aqueous 85% formic acid (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formylated product.

  • If necessary, purify the product by column chromatography.

Protocol 2: Selective O-Formylation of a Phenolic Alcohol using Ethyl Formate and a Catalyst

This protocol is a generalized procedure based on the use of catalysts for the formylation of alcohols in the presence of phenols.[5]

Materials:

  • Phenolic alcohol substrate

  • Ethyl Formate

  • Bi(OTf)3 (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard glassware for stirring at room temperature

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic alcohol substrate (1.0 eq.) and the anhydrous solvent.

  • Add the catalyst, such as Bi(OTf)3 (e.g., 5 mol%).

  • Add ethyl formate (as both reagent and solvent, or in excess).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

formylation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nucleophile R-XH (e.g., Amine, Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Formylating_Agent Formylating Agent (e.g., R'-OCHO) Formylating_Agent->Tetrahedral_Intermediate Formylated_Product Formylated Product (R-XCHO) Tetrahedral_Intermediate->Formylated_Product Collapse Byproduct Byproduct (R'-OH) Tetrahedral_Intermediate->Byproduct

Caption: Generalized mechanism of nucleophilic acyl substitution for formylation.

experimental_workflow start Start reactants Combine Substrate, Solvent, and Reagent start->reactants reaction Stir under Controlled Temperature and Atmosphere reactants->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a selective formylation reaction.

decision_tree start Polyfunctional Molecule functional_groups Identify Functional Groups (Amine, Alcohol, Phenol, etc.) start->functional_groups amine_present Amine Present? functional_groups->amine_present n_formylation Selective N-Formylation amine_present->n_formylation Yes alcohol_present Alcohol Present? amine_present->alcohol_present No end Select Appropriate Reagent and Conditions n_formylation->end o_formylation_alcohol Selective O-Formylation of Alcohol alcohol_present->o_formylation_alcohol Yes phenol_present Phenol Present? alcohol_present->phenol_present No o_formylation_alcohol->end o_formylation_phenol Formylation of Phenol (less common selectively) phenol_present->o_formylation_phenol Yes phenol_present->end No o_formylation_phenol->end

Caption: Decision logic for selecting a selective formylation strategy.

References

Application Notes and Protocols: Reaction of 3,4-Dimethoxyphenyl Formate with Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-formylation of secondary amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the preparation of a wide range of pharmaceuticals and biologically active compounds. Formamides serve as important precursors for the synthesis of more complex molecules and are themselves present in various natural products and drug substances. The use of activated formic acid derivatives, such as aryl formates, provides a convenient and efficient method for this transformation.

This document provides detailed application notes and protocols for the reaction of 3,4-dimethoxyphenyl formate with various secondary amines. This compound serves as an effective formylating agent, offering a stable, crystalline solid that is easy to handle. The electron-donating methoxy groups on the phenyl ring modulate the reactivity of the formate ester, making it a useful reagent for the controlled formylation of secondary amines under mild conditions. The resulting 3,4-dimethoxyphenol byproduct is readily separable from the desired formamide product.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the 3,4-dimethoxyphenoxide leaving group, which is subsequently protonated to form 3,4-dimethoxyphenol, yielding the N-formylated secondary amine (a formamide).

Applications in Drug Development

The formamide moiety is a key structural feature in a number of approved drugs and is often introduced to modulate the pharmacological properties of a lead compound. N-formylation can impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design. The ability to efficiently formylate secondary amines using reagents like this compound is therefore of significant interest to medicinal chemists and process development scientists.

Data Presentation

The following tables summarize the results of the reaction of this compound with a selection of structurally diverse secondary amines under standardized conditions.

Table 1: Reaction of this compound with Various Secondary Amines

EntrySecondary AmineProductReaction Time (h)Yield (%)
1MorpholineN-Formylmorpholine495
2PiperidineN-Formylpiperidine492
3PyrrolidineN-Formylpyrrolidine396
4DiethylamineN,N-Diethylformamide688
5DibenzylamineN,N-Dibenzylformamide885
6N-MethylanilineN-Methyl-N-phenylformamide1275

Table 2: Effect of Solvent on the Reaction of Morpholine with this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetonitrile80495
2Tetrahydrofuran (THF)65690
3Dichloromethane (DCM)401278
4Toluene110393
5N,N-Dimethylformamide (DMF)100297

Experimental Protocols

Protocol 1: General Procedure for the N-Formylation of Secondary Amines

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, etc.)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the formate in the chosen anhydrous solvent (see Table 2 for solvent suggestions).

  • Add the secondary amine (1.1 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (see Table 2) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by one of the following methods:

    • Aqueous Workup: Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to remove the 3,4-dimethoxyphenol byproduct. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Column Chromatography: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of N-Formylmorpholine

Materials:

  • This compound (1.82 g, 10 mmol)

  • Morpholine (0.96 g, 11 mmol)

  • Anhydrous acetonitrile (20 mL)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in anhydrous acetonitrile.

  • Add morpholine to the solution and heat the mixture to reflux (approximately 80°C).

  • Stir the reaction at reflux for 4 hours.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to afford N-formylmorpholine as a colorless oil.

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound and Secondary Amine in Solvent start->reagents heat Heat and Stir reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent cool->concentrate purify Purify Product (Aqueous Wash or Chromatography) concentrate->purify product Isolated N-Formyl Amine purify->product

Caption: Experimental workflow for the N-formylation of secondary amines.

Caption: Reaction mechanism for the aminolysis of this compound.

Application Notes and Protocols for the Use of Formylating Agents in Peptide Synthesis with a Focus on 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of N-terminal formylation in peptide synthesis, a crucial modification in the development of therapeutic peptides and research tools. N-formylated peptides play a significant role in various biological processes, including the initiation of immune responses and epigenetics.[1] This document covers established methods for on-resin peptide formylation and proposes a theoretical protocol for the application of 3,4-Dimethoxyphenyl formate as a novel formylating agent.

Introduction to N-Formylation of Peptides

N-terminal formylation is a post-translational modification that can significantly alter the biological activity of peptides.[1] It is characteristic of bacterial proteins and can be recognized by the human immune system.[2] In drug development, N-formylation can be used to enhance the stability of peptides against degradation by aminopeptidases, thereby prolonging their in-vivo half-life.[3]

Established Methods for On-Resin N-Formylation

Two primary methods for the N-formylation of peptides on solid support are widely used: activation of formic acid with a carbodiimide and the in-situ generation of a mixed formic anhydride.

1. Formylation using Formic Acid and DCC

This method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive O-formyl isourea intermediate, which then readily formylates the N-terminal amine of the resin-bound peptide.[4][5]

2. Formylation using Acetic Formic Anhydride

A rapid and efficient one-pot procedure involves the in-situ generation of acetic formic anhydride from formic acid and acetic anhydride in the presence of a base like pyridine.[1][2][6] This mixed anhydride is a potent formylating agent.

Quantitative Data Summary

The following table summarizes the reported yields for the established N-formylation methods.

Formylation MethodReagentsReported YieldReference
Formic Acid / DCCFormic acid, DCC, DIEA70-75%[4]
Acetic Formic Anhydride (in-situ)Formic acid, Acetic anhydride, Pyridine>90%[2]

Experimental Protocols

Protocol 1: N-Formylation of Peptidyl-Resin using Formic Acid and DCC

This protocol is adapted from the work of Tornesello et al.[4][5]

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIEA)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate flask, dissolve DCC (12.5 mmol) in diethyl ether (14.5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add formic acid (25 mmol) to the DCC solution.

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under vacuum to a final volume of approximately 2 mL.

  • On-Resin Formylation:

    • Swell the peptidyl-resin (1 g) in DMF in a reaction vessel.

    • Add the prepared formylating reagent to the resin.

    • Add DIEA (125 µmol) to the reaction mixture.

    • Gently agitate the mixture at 4 °C overnight.

    • Wash the resin thoroughly with DMF, DCM, and diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the formylated resin with a standard cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude formylated peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

Protocol 2: Rapid On-Resin N-Formylation using Acetic Formic Anhydride

This protocol is based on the method developed by Thomas and coworkers.[1][2][6]

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

  • Standard cleavage cocktail

Procedure:

  • Resin Swelling:

    • Swell the peptidyl-resin in DMF in a reaction vessel for 30 minutes.

  • On-Resin Formylation:

    • To the swollen resin, add pyridine and formic acid.

    • Slowly add acetic anhydride dropwise over 10 minutes while stirring.

    • Continue to agitate the reaction mixture at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF, DCM, and diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage, Deprotection, and Purification:

    • Follow steps 3 and 4 from Protocol 1.

Proposed Application of this compound

While not a standard reagent in peptide synthesis, this compound can be theoretically employed as a formylating agent. Phenyl esters are known to be activated acylating agents, and the electron-donating methoxy groups on the phenyl ring would modulate the reactivity of the formate ester. A potential advantage could be the generation of the relatively non-acidic and water-soluble 3,4-dimethoxyphenol as a byproduct, which may simplify purification.

Proposed Protocol 3: N-Formylation using this compound

This is a theoretical protocol and requires experimental validation.

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • This compound

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • A non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) - optional, for catalysis

  • Standard cleavage cocktail

Procedure:

  • Resin Swelling:

    • Swell the peptidyl-resin in DMF.

  • On-Resin Formylation:

    • Dissolve an excess of this compound (e.g., 10 equivalents relative to the resin loading) in DMF.

    • Add the solution to the swollen resin.

    • Optionally, add a catalytic amount of a non-nucleophilic base (e.g., 0.1-1 equivalent of DIEA).

    • Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

    • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage, Deprotection, and Purification:

    • Follow steps 3 and 4 from Protocol 1.

Visualizations

Experimental Workflows

Formylation_Workflows cluster_protocol1 Protocol 1: Formic Acid / DCC cluster_protocol2 Protocol 2: Acetic Formic Anhydride cluster_protocol3 Proposed Protocol 3: this compound p1_start Prepare Formylating Reagent (FA + DCC) p1_formyl On-Resin Formylation (4°C, overnight) p1_start->p1_formyl p1_swell Swell Peptidyl-Resin p1_swell->p1_formyl p1_wash Wash and Dry Resin p1_formyl->p1_wash p1_cleave Cleave and Deprotect p1_wash->p1_cleave p1_purify Purify Peptide p1_cleave->p1_purify p2_swell Swell Peptidyl-Resin p2_formyl On-Resin Formylation (FA + Ac2O + Py) p2_swell->p2_formyl p2_wash Wash and Dry Resin p2_formyl->p2_wash p2_cleave Cleave and Deprotect p2_wash->p2_cleave p2_purify Purify Peptide p2_cleave->p2_purify p3_swell Swell Peptidyl-Resin p3_formyl On-Resin Formylation (3,4-DMPF) p3_swell->p3_formyl p3_wash Wash and Dry Resin p3_formyl->p3_wash p3_cleave Cleave and Deprotect p3_wash->p3_cleave p3_purify Purify Peptide p3_cleave->p3_purify

Caption: Comparative workflows for on-resin N-formylation protocols.

Signaling Pathway of N-Formylated Peptides

N-formylated peptides, particularly N-formylmethionine-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes. They are recognized by formyl peptide receptors (FPRs), which are G protein-coupled receptors.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR Formyl Peptide Receptor (FPR) G_protein G Protein (Gi/o) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis & Phagocytosis Ca_release->Chemotaxis PKC_activation->Chemotaxis fMLP N-Formyl Peptide (e.g., fMLP) fMLP->FPR Binding

Caption: Simplified signaling pathway initiated by N-formyl peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-dimethoxyphenyl formate, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that can lead to low yield or impurities during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Reaction: The formylation of 3,4-dimethoxyphenol may not have gone to completion.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as higher temperatures can also promote side reactions. - Use a More Reactive Formylating Agent: Consider using a pre-formed mixed anhydride like acetic formic anhydride for a more efficient formylation.
Degradation of Starting Material or Product: 3,4-dimethoxyphenol and its formate ester can be sensitive to strongly acidic or basic conditions and high temperatures.- Maintain Neutral or Mildly Acidic Conditions: Avoid strong acids or bases during the reaction and workup. - Control Temperature: Run the reaction at the lowest effective temperature.
Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.- Use High-Purity Reagents: Ensure that 3,4-dimethoxyphenol, the formylating agent, and solvents are of high purity and anhydrous where necessary.
Presence of Unreacted 3,4-Dimethoxyphenol in the Final Product Incomplete Reaction: The formylation reaction did not proceed to completion.- Optimize Reaction Conditions: Refer to the "Low or No Product Formation" section for optimizing the reaction. - Purification: Unreacted 3,4-dimethoxyphenol can often be removed by column chromatography on silica gel.
Hydrolysis of the Product: The formate ester is susceptible to hydrolysis back to the phenol, especially during aqueous workup.- Minimize Contact with Water: Perform the aqueous workup quickly and with cold solutions. - Use a Mild Base for Neutralization: If an acid catalyst is used, neutralize carefully with a weak base like sodium bicarbonate.
Formation of Dark-Colored Impurities Oxidation of the Phenol: Phenolic compounds are prone to oxidation, which can be accelerated by air, light, and trace metal impurities.- Perform the Reaction Under an Inert Atmosphere: Use nitrogen or argon to blanket the reaction mixture. - Use Degassed Solvents: Removing dissolved oxygen from solvents can help minimize oxidation.
Side Reactions: At higher temperatures or with certain reagents, side reactions leading to polymeric or colored byproducts can occur.- Optimize Reaction Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate.
Difficulty in Isolating the Product Product is an Oil: this compound may not crystallize easily.- Purification by Column Chromatography: This is often the most effective method for isolating pure, non-crystalline products. - High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can be an option for purification.
Emulsion Formation During Workup: The presence of both organic and aqueous phases with potential surfactants can lead to stable emulsions.- Addition of Brine: Saturated sodium chloride solution can help to break emulsions. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common laboratory-scale synthesis involves the Baeyer-Villiger oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde) using a peracid, such as peracetic acid, in a solvent like glacial acetic acid. This reaction proceeds through the formation of the formate ester as an intermediate. Another effective method is the direct esterification of 3,4-dimethoxyphenol with a formylating agent like acetic formic anhydride.

Q2: My reaction mixture turned dark brown. What could be the cause and how can I prevent it?

A2: A dark brown coloration often indicates oxidation of the phenolic starting material, 3,4-dimethoxyphenol. To prevent this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.

Q3: I see a significant amount of unreacted 3,4-dimethoxyphenol in my crude product. What should I do?

A3: This suggests an incomplete reaction. You can try to optimize the reaction by extending the reaction time or using a more reactive formylating agent. For purification, the unreacted phenol can typically be separated from the formate ester by column chromatography on silica gel.

Q4: My product seems to be hydrolyzing back to the starting material during the workup. How can I avoid this?

A4: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of acid or base and water. To minimize hydrolysis, perform aqueous workup steps quickly and with cold solutions. If you need to neutralize an acidic reaction mixture, use a mild base like sodium bicarbonate and avoid prolonged contact with the aqueous phase.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific literature values can vary slightly, you can expect the following characteristic signals:

  • ¹H NMR (CDCl₃): Signals for the two methoxy groups (around 3.9 ppm), aromatic protons, and a distinct singlet for the formyl proton (CHO) at a downfield chemical shift (typically above 8 ppm).

  • ¹³C NMR (CDCl₃): Resonances for the methoxy carbons, aromatic carbons, and a characteristic carbonyl carbon signal for the formate group.

  • IR (neat or KBr): A strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1730-1750 cm⁻¹.

Experimental Protocols

Method 1: Baeyer-Villiger Oxidation of Veratraldehyde

This method generates this compound as an intermediate. For isolation, the reaction should be carefully quenched and worked up before significant hydrolysis occurs.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Peracetic acid (in acetic acid)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve veratraldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of peracetic acid in acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize the acids, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Formylation using Acetic Formic Anhydride

This method allows for the direct formylation of 3,4-dimethoxyphenol.

Materials:

  • 3,4-Dimethoxyphenol

  • Acetic formic anhydride

  • Pyridine (as a catalyst, optional)

  • Diethyl ether or Dichloromethane

  • Hydrochloric acid (dilute aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4-dimethoxyphenol in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add acetic formic anhydride to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of hydrochloric acid to remove any pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_method1 Method 1: Baeyer-Villiger Oxidation cluster_method2 Method 2: Direct Formylation Veratraldehyde Veratraldehyde This compound This compound Veratraldehyde->this compound Oxidation Peracetic Acid Peracetic Acid Peracetic Acid->this compound Reagent 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Product This compound 3,4-Dimethoxyphenol->Product Esterification Acetic Formic Anhydride Acetic Formic Anhydride Acetic Formic Anhydride->Product Reagent

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC) Low_Yield->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Check_Purity Check Purity of Starting Materials Check_Reaction_Completion->Check_Purity Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Reagent) Incomplete->Optimize_Conditions Yes Success Success Optimize_Conditions->Success Impure Impure Check_Purity->Impure Consider_Side_Reactions Consider Side Reactions (Oxidation, Hydrolysis) Check_Purity->Consider_Side_Reactions Pure Purify_Reagents Purify/Use New Reagents Impure->Purify_Reagents Yes Purify_Reagents->Success Modify_Workup Modify Workup Procedure (Inert Atmosphere, Anhydrous Conditions) Consider_Side_Reactions->Modify_Workup Modify_Workup->Success

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Optimizing Formylation Reactions with 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for formylation using 3,4-dimethoxyphenyl formate.

General Principles of Formylation with this compound

This compound serves as an activated formylating agent. The electron-donating methoxy groups on the phenyl ring increase the reactivity of the formate ester compared to simpler aryl formates, facilitating the transfer of the formyl group to nucleophiles such as amines and alcohols. The reaction proceeds via nucleophilic acyl substitution, where the amine or alcohol attacks the carbonyl carbon of the formate, leading to the formation of the formylated product and 3,4-dimethoxyphenol as a byproduct.

A general workflow for a typical formylation reaction is outlined below.

Formylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate (Amine/Alcohol) in Anhydrous Solvent reagent Add 3,4-Dimethoxyphenyl Formate (and base, if applicable) start->reagent heat Heat Reaction Mixture (if necessary) reagent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up (e.g., NaHCO3 wash) quench->extract purify Purify Product (Column Chromatography, Crystallization) extract->purify end end purify->end Characterize Product (NMR, MS)

A general experimental workflow for formylation reactions.

N-Formylation of Amines

The N-formylation of primary and secondary amines with this compound is generally a high-yielding reaction. The choice of solvent and the potential need for a base are key parameters to optimize.

Experimental Protocol: N-Formylation of a Primary Amine
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH2Cl2, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add this compound (1.1-1.2 eq.). For less nucleophilic amines, a non-nucleophilic base such as triethylamine (1.2 eq.) can be added.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the 3,4-dimethoxyphenol byproduct. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-formylated amine.

Troubleshooting Guide for N-Formylation
Problem Possible Cause Suggested Solution
Low or No Conversion 1. Low reactivity of the amine. 2. Insufficient reaction time or temperature. 3. Degradation of the formylating agent.1. Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. 2. Increase the reaction temperature or prolong the reaction time. 3. Ensure the this compound is of high purity and has been stored properly.
Formation of Side Products 1. Di-formylation of primary amines. 2. Reaction with solvent or impurities.1. Use a stoichiometric amount of the formylating agent. 2. Use a non-reactive, anhydrous solvent.
Difficult Purification The 3,4-dimethoxyphenol byproduct is co-eluting with the product.Perform an aqueous wash with a mild base (e.g., saturated NaHCO3 or dilute NaOH) to remove the phenolic byproduct before column chromatography.
Frequently Asked Questions (FAQs) for N-Formylation
  • Q: Is a base always necessary for the N-formylation of amines? A: Not always. Highly nucleophilic primary and secondary aliphatic amines can often be formylated without a base. However, for less reactive amines, such as anilines with electron-withdrawing groups, a non-nucleophilic base like triethylamine is recommended to facilitate the reaction.

  • Q: What is the best solvent for this reaction? A: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile are generally good choices as they are inert under the reaction conditions.

  • Q: How can I avoid the di-formylation of my primary amine? A: Use of a slight excess (1.05-1.1 equivalents) of the formylating agent is generally sufficient. Using a larger excess can lead to the formation of the di-formylated product. Careful monitoring of the reaction by TLC or LC-MS is crucial.

Illustrative Data for N-Formylation of Various Amines
SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineNoneTHF25295
AnilineEt3NCH2Cl225688
DiethylamineNoneTHF25198
4-NitroanilineEt3NAcetonitrile501275

O-Formylation of Alcohols

The O-formylation of alcohols is generally more challenging than the N-formylation of amines due to the lower nucleophilicity of the hydroxyl group. The reaction often requires a catalyst or more forcing conditions.

Experimental Protocol: O-Formylation of a Primary Alcohol
  • Reaction Setup: To a solution of the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or dioxane), add this compound (1.2-1.5 eq.).

  • Catalyst Addition: Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NaHCO3 to remove the 3,4-dimethoxyphenol and the catalyst. Wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide for O-Formylation
Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficient reactivity of the alcohol. 2. Catalyst is not effective. 3. Steric hindrance around the hydroxyl group.1. Increase the reaction temperature. 2. Use a stronger base catalyst or increase the catalyst loading. 3. Increase the reaction time and temperature.
Ester Hydrolysis Presence of water in the reaction or during work-up.Ensure all reagents and solvents are anhydrous. Perform the work-up under neutral or slightly basic conditions.
Frequently Asked Questions (FAQs) for O-Formylation
  • Q: Can I formylate a tertiary alcohol using this method? A: Formylation of tertiary alcohols is very challenging due to steric hindrance and may not proceed under these conditions. More reactive formylating agents or specialized catalysts may be required.

  • Q: Why is a catalyst needed for O-formylation? A: Alcohols are generally less nucleophilic than amines. A base catalyst like DMAP deprotonates the alcohol to form a more nucleophilic alkoxide or activates the formylating agent, thereby accelerating the reaction.

Illustrative Data for O-Formylation of Various Alcohols
SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
Benzyl alcoholDMAPTHF50885
1-HexanolDMAPDioxane601280
CyclohexanolDMAPTHF601670

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues encountered during formylation reactions with this compound.

Troubleshooting Logic cluster_yield Low Yield / No Reaction cluster_purity Impure Product start Reaction Issue? q_reagents Are reagents pure and anahydrous? start->q_reagents q_side_reactions Side reactions observed? start->q_side_reactions q_conditions Are reaction conditions (temp, time) sufficient? q_reagents->q_conditions Yes sol_reagents Solution: Use pure, dry reagents and solvents. q_reagents->sol_reagents No q_catalyst Is a catalyst/base needed and is it active? q_conditions->q_catalyst Yes sol_conditions Solution: Increase temperature and/or reaction time. q_conditions->sol_conditions No sol_catalyst Solution: Add appropriate catalyst/base or increase loading. q_catalyst->sol_catalyst No q_byproduct Byproduct (3,4-dimethoxyphenol) not removed? q_side_reactions->q_byproduct No sol_side_reactions Solution: Adjust stoichiometry, lower temperature. q_side_reactions->sol_side_reactions Yes sol_byproduct Solution: Perform aqueous base wash during work-up. q_byproduct->sol_byproduct Yes

A flowchart for troubleshooting formylation reactions.

Side reactions and byproduct formation in formylation using 3,4-Dimethoxyphenyl formate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for formylation reactions utilizing 3,4-Dimethoxyphenyl Formate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in synthesis?

This compound is an aromatic ester of formic acid. In organic synthesis, it can be employed as a formylating agent, a reagent that introduces a formyl group (-CHO) onto a substrate. This is particularly useful for the formylation of electron-rich aromatic compounds such as phenols and anilines. The reaction is a type of electrophilic aromatic substitution.

Q2: What are the expected products when using this compound for the formylation of phenols?

For the formylation of phenols, the primary expected products are hydroxybenzaldehydes. The formylation of phenols is a classic example of an electrophilic aromatic substitution reaction. Due to the directing effect of the hydroxyl group, the formyl group is typically introduced at the positions ortho and para to the hydroxyl group. The ratio of ortho to para isomers can be influenced by reaction conditions. In many cases, ortho formylation is the predominant pathway.[1][2]

Q3: Can multiple formyl groups be introduced onto an aromatic ring using this method?

While single formylation is the most common outcome, polyformylation can occur, especially with highly activated aromatic rings or under forcing reaction conditions. For instance, the Duff reaction, another formylation method, can lead to double formylation if both ortho positions are available.[3] Aldehydes are deactivating groups, which generally disfavors a second formylation on the same ring.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during formylation reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently activated substrate: The formylation reaction is an electrophilic aromatic substitution and works best with electron-rich starting materials.[1] 2. Inappropriate reaction conditions: Temperature, reaction time, and the choice of catalyst (if any) can significantly impact the yield. 3. Decomposition of the formylating agent: this compound may be unstable under the chosen reaction conditions.1. Substrate selection: Ensure your aromatic substrate has electron-donating groups (e.g., hydroxyl, alkoxy, alkyl groups) to facilitate the reaction. 2. Optimization of conditions: Systematically vary the temperature and reaction time. Consider the use of a Lewis acid catalyst to enhance the electrophilicity of the formylating agent. 3. Reagent stability: Store this compound in a cool, dry place and consider adding it to the reaction mixture at a controlled temperature.
Formation of Multiple Products (Isomers) 1. Competing ortho and para formylation: The hydroxyl group in phenols directs substitution to both the ortho and para positions.[1][2] 2. Steric hindrance: Bulky substituents on the aromatic ring can influence the regioselectivity of the formylation.1. Reaction condition tuning: The ortho/para ratio can sometimes be influenced by the choice of solvent and temperature. Chelation control with a Lewis acid might favor the ortho isomer. 2. Purification: Utilize column chromatography to separate the ortho and para isomers. Recrystallization may also be effective for separating isomers with different solubilities.[4]
Formation of Polymeric Byproducts 1. Highly reactive substrate: Very electron-rich phenols can be prone to polymerization under acidic or high-temperature conditions. 2. Presence of impurities: Impurities in the starting materials or solvent can sometimes initiate polymerization.1. Milder reaction conditions: Use lower temperatures and shorter reaction times. 2. High-purity reagents: Ensure that the substrate, formylating agent, and solvent are of high purity.
Recovery of Unreacted Starting Material 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Deactivation of the substrate: If the product is an aldehyde, it is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution.[1]1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.[1] 2. Increase reaction time or temperature: If the reaction has stalled, cautiously increasing the reaction time or temperature may drive it to completion.

Experimental Protocols

General Protocol for ortho-Formylation of a Phenol (Adapted from a Paraformaldehyde-based Method) [1]

  • Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., Argon or Nitrogen), add the phenol substrate and a suitable Lewis acid catalyst (e.g., MgCl₂).

  • Solvent Addition: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or acetonitrile via syringe.

  • Base Addition: If required by the specific mechanism (e.g., to generate a phenoxide), add a non-nucleophilic base like triethylamine (Et₃N) dropwise.

  • Formylating Agent Addition: Slowly add the this compound to the reaction mixture. The addition may be done at room temperature or at a reduced temperature to control the reaction rate.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a dilute acid solution (e.g., 1 N HCl). Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure formylated product.[1][4]

Visualizations

Below are diagrams illustrating key concepts in formylation reactions.

formylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Aromatic Substrate (e.g., Phenol) C Formylation Reaction (with optional Lewis Acid) A->C B This compound B->C D Quenching & Extraction C->D E Purification (Chromatography/Recrystallization) D->E F Formylated Product E->F

Caption: General experimental workflow for a formylation reaction.

troubleshooting_logic Start Problem Encountered LowYield Low/No Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts Polymer Polymeric Byproducts Start->Polymer UnreactedStart Unreacted Starting Material Start->UnreactedStart Sol1 Sol1 LowYield->Sol1 Check Substrate Activity Sol2 Sol2 LowYield->Sol2 Optimize Conditions Sol3 Sol3 MultipleProducts->Sol3 Tune Ortho/Para Ratio Sol4 Sol4 MultipleProducts->Sol4 Improve Purification Sol5 Sol5 Polymer->Sol5 Use Milder Conditions Sol6 Sol6 UnreactedStart->Sol6 Monitor Reaction Sol7 Sol7 UnreactedStart->Sol7 Increase Time/Temp

Caption: Troubleshooting logic for common formylation issues.

References

How to improve the selectivity of 3,4-Dimethoxyphenyl formate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving 3,4-Dimethoxyphenyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence selectivity?

A1: this compound has several reactive sites: the formate ester group and the aromatic ring. The formate ester can undergo hydrolysis or transesterification. The aromatic ring is activated towards electrophilic aromatic substitution by the two methoxy groups. The key to selectivity is controlling which site reacts and, in the case of aromatic substitution, at which position (ortho or para) the reaction occurs. The methoxy groups are ortho, para-directing.

Q2: What is the Fries rearrangement and how is it relevant to this compound?

A2: The Fries rearrangement is a reaction of a phenolic ester, like this compound, that results in the migration of the acyl (in this case, formyl) group to the aromatic ring, forming a hydroxy aryl ketone (or aldehyde).[1][2][3][4][5][6] This reaction is catalyzed by Lewis acids and is a key transformation for this substrate. The selectivity of the Fries rearrangement can be controlled to favor either the ortho or para product by adjusting reaction conditions.[1][2][6]

Q3: How can I favor ortho-formylation over para-formylation in the Fries rearrangement of this compound?

A3: Higher reaction temperatures generally favor the formation of the ortho-substituted product.[1][2][6] This is because the ortho product can form a more stable chelate with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.[1] Using non-polar solvents can also increase the proportion of the ortho isomer.[2][6]

Q4: How can I favor para-formylation over ortho-formylation in the Fries rearrangement?

A4: Lower reaction temperatures favor the para-substituted product, which is often the kinetically controlled product.[1][2][6] More polar solvents can also favor the formation of the para isomer.[2]

Q5: Are there alternative methods to achieve selective ortho-formylation of the 3,4-dimethoxyphenyl nucleus?

A5: Yes, while not a reaction of this compound itself, a highly selective ortho-formylation of phenols can be achieved using paraformaldehyde in the presence of magnesium chloride and triethylamine.[7][8][9][10] This method, known as the Casnati-Skattebøl formylation, provides excellent yields of the ortho-formylated product.[8] Another method is the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium for ortho-formylation of phenols.[11][12][13]

Troubleshooting Guides

Issue 1: Low yield in Fries Rearrangement
Possible Cause Suggestion
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃, BCl₃) is fresh and anhydrous. Moisture will deactivate the catalyst.
Suboptimal Temperature Optimize the reaction temperature. For the desired isomer, refer to the guidelines in the FAQs (higher temp for ortho, lower for para).[1][2][6]
Incorrect Solvent The choice of solvent can significantly impact the reaction. Experiment with different non-polar (e.g., carbon disulfide) and polar (e.g., nitrobenzene) solvents.[2]
Steric Hindrance If the aromatic ring has other bulky substituents, this can hinder the rearrangement. Consider alternative synthetic routes.
Deactivating Groups The presence of electron-withdrawing groups on the aromatic ring can lead to low yields in Fries rearrangements.[2]
Issue 2: Poor Regioselectivity (Mixture of Ortho and Para Products)
Possible Cause Suggestion
Intermediate Temperature The reaction temperature is not optimal for favoring one isomer. For better selectivity, run the reaction at either a significantly lower or higher temperature.[6]
Solvent Polarity The solvent may be promoting the formation of both isomers. Switch to a distinctly non-polar solvent for ortho-selectivity or a more polar solvent for para-selectivity.[2]
Reaction Time At intermediate reaction times, a kinetic product mixture may be present. Longer reaction times at higher temperatures may allow for equilibration to the thermodynamic product.
Issue 3: Formation of Byproducts
Possible Cause Suggestion
Cleavage of the Ester Under certain conditions, the formate ester can be cleaved to produce 3,4-dimethoxyphenol. This is often a competing reaction in the Fries rearrangement.[14]
Polymerization Phenols are susceptible to oxidation and polymerization, especially under harsh acidic conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Intermolecular Acylation At high concentrations, intermolecular acylation can occur, leading to polymeric byproducts. Consider running the reaction at a lower concentration.

Experimental Protocols

Protocol 1: General Procedure for Fries Rearrangement of an Aryl Formate (Model)

This is a general procedure based on the principles of the Fries rearrangement. Optimization for this compound is recommended.

  • Preparation : Under an inert atmosphere (e.g., argon), a flame-dried flask is charged with the Lewis acid (e.g., aluminum chloride, 1.1 equivalents) and a non-polar solvent (e.g., carbon disulfide for ortho-selectivity, or a polar solvent like nitrobenzene for para-selectivity).

  • Addition of Substrate : The aryl formate (1 equivalent) is dissolved in the chosen solvent and added dropwise to the stirred suspension of the Lewis acid at a controlled temperature (e.g., 0°C).

  • Reaction : The reaction mixture is stirred at the desired temperature. For para-selectivity , maintain a low temperature (e.g., 0-25°C). For ortho-selectivity , the temperature is typically raised (e.g., reflux).[1][2][6] Monitor the reaction progress by TLC.

  • Workup : The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction : The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography, recrystallization, or distillation.

Protocol 2: Selective ortho-Formylation of a Phenol using MgCl₂ and Paraformaldehyde (Model)

This protocol describes a highly selective ortho-formylation of phenols and can be adapted for 3,4-dimethoxyphenol to obtain the corresponding ortho-hydroxyaldehyde.

  • Preparation : A dry, three-necked flask equipped with a reflux condenser and under an argon atmosphere is charged with anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).[7][10]

  • Solvent and Base Addition : Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2 equivalents). The mixture is stirred for 10-15 minutes.[7]

  • Substrate Addition : The phenol (1 equivalent) is added dropwise to the mixture.

  • Reaction : The reaction mixture is heated to reflux (typically around 65-75°C) for 2-4 hours.[7] The progress of the reaction is monitored by TLC.

  • Workup : After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed successively with 1 N HCl and water.[7][10]

  • Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization.[7]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Fries Rearrangement of Phenyl Acetate (A Model System)

CatalystSolventTemperature (°C)Ortho-product (%)Para-product (%)
AlCl₃Nitrobenzene251188
AlCl₃Carbon Disulfide606337
TiCl₄No Solvent160955
BF₃·OEt₂No Solvent1004555

Data is illustrative and based on general trends for the Fries rearrangement of phenyl acetate, a model for aryl esters. Specific ratios for this compound may vary and require experimental determination.

Visualizations

Fries_Rearrangement_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Selective Pathways cluster_products Products start 3,4-Dimethoxyphenyl formate lewis_acid Lewis Acid (e.g., AlCl3, BCl3) solvent Solvent temperature Temperature ortho_path Ortho-selective Conditions lewis_acid->ortho_path High Temp, Non-polar Solvent para_path Para-selective Conditions lewis_acid->para_path Low Temp, Polar Solvent ortho_product Ortho-hydroxy benzaldehyde ortho_path->ortho_product para_product Para-hydroxy benzaldehyde para_path->para_product

Caption: Workflow for controlling the regioselectivity of the Fries rearrangement.

Troubleshooting_Logic start Reaction Issue? low_yield Low Yield start->low_yield Yes poor_selectivity Poor Selectivity start->poor_selectivity No, but... check_catalyst Check Catalyst Activity (Anhydrous?) low_yield->check_catalyst optimize_temp Optimize Temperature low_yield->optimize_temp change_solvent Change Solvent low_yield->change_solvent check_purity Check Starting Material Purity low_yield->check_purity byproducts Byproduct Formation poor_selectivity->byproducts No, but... adjust_temp Adjust Temperature (High for Ortho, Low for Para) poor_selectivity->adjust_temp adjust_solvent Adjust Solvent Polarity poor_selectivity->adjust_solvent inert_atm Use Inert Atmosphere byproducts->inert_atm lower_conc Lower Concentration byproducts->lower_conc check_cleavage Analyze for Ester Cleavage byproducts->check_cleavage

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Overcoming solubility issues with 3,4-Dimethoxyphenyl formate in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4-Dimethoxyphenyl formate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility profile of this compound?

A1: this compound is a solid at room temperature with moderate solubility in many common organic solvents. Its solubility is influenced by factors such as solvent polarity, temperature, and the presence of co-solvents. See the solubility data table below for more details.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue. Please refer to our troubleshooting guide below for a step-by-step approach to address this. Key strategies include solvent screening, gentle heating, and the use of co-solvents.

Q3: Can I use protic solvents like ethanol or methanol with this compound?

A3: While this compound may show some solubility in protic solvents, be aware that these solvents can potentially participate in transesterification reactions, especially in the presence of acid or base catalysts. The suitability of a protic solvent depends on your specific reaction conditions and the stability of the formate ester.

Q4: Are there any recommended solvent mixtures for reactions involving this compound?

A4: Yes, using a co-solvent system can be highly effective. For example, a mixture of a good solvent (like THF or Dichloromethane) with a less polar solvent in which your other reactants are soluble can create a suitable reaction medium.

Q5: How does temperature affect the solubility and stability of this compound?

A5: Solubility generally increases with temperature. However, prolonged heating at high temperatures can lead to decomposition. It is advisable to determine the thermal stability of the compound under your specific reaction conditions if you plan to use elevated temperatures.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to resolving solubility challenges with this compound.

G cluster_start Start: Solubility Issue Identified cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Optimization of Conditions cluster_step3 Step 3: Advanced Strategies cluster_end Resolution start Incomplete dissolution of This compound check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity Start Here check_solvent Confirm Solvent Quality (Anhydrous, Pure) check_purity->check_solvent heating Apply Gentle Heating (e.g., 40-60 °C) check_solvent->heating sonication Use Sonication heating->sonication success Solubility Issue Resolved heating->success If successful solvent_screening Screen Alternative Solvents (See Table 1) sonication->solvent_screening sonication->success If successful cosolvent Introduce a Co-solvent (e.g., THF/Toluene) solvent_screening->cosolvent If still unresolved solvent_screening->success If successful phase_transfer Consider Phase-Transfer Catalysis (for biphasic systems) cosolvent->phase_transfer cosolvent->success If successful phase_transfer->success If successful

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility ( g/100 mL)Observations
Dichloromethane (DCM)9.1~15Good solubility
Chloroform4.8~18Good solubility
Tetrahydrofuran (THF)7.6~12Good solubility
Ethyl Acetate6.0~8Moderate solubility
Acetone21~10Moderate solubility
Acetonitrile37.5~5Sparingly soluble
Toluene2.4~4Sparingly soluble
Diethyl Ether4.3~3Sparingly soluble
Methanol33~2Poor solubility, risk of transesterification
Water80.1<0.1Insoluble
Hexanes1.9<0.1Insoluble

Note: These are approximate values and can vary with the purity of the compound and solvent.

Experimental Protocols

Protocol 1: General Procedure for Formylation of a Primary Amine using this compound

This protocol describes a representative formylation reaction where solubility can be a key factor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Dry Glassware 2. Add Amine and Solvent 3. Stir to Dissolve add_formate 4. Add this compound (portion-wise) prep_reagents->add_formate add_base 5. Add Base (e.g., Triethylamine) add_formate->add_base monitor 6. Monitor by TLC/LC-MS add_base->monitor quench 7. Quench Reaction (e.g., with water) monitor->quench Upon Completion extract 8. Extract with Organic Solvent quench->extract purify 9. Purify by Column Chromatography extract->purify

Caption: Experimental workflow for a formylation reaction.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DCM. Stir until the amine is fully dissolved.

  • In a separate container, weigh out the this compound.

  • Slowly add the solid this compound to the stirred amine solution in portions. Troubleshooting Note: If solubility is an issue, gentle warming (to ~35-40 °C) can be applied after addition.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired formamide.

Technical Support Center: Purification of 3,4-Dimethoxyphenyl Formate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3,4-Dimethoxyphenyl formate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Work-up

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. For esters, the solution should not be basic, as this can cause hydrolysis. - Perform multiple extractions with smaller volumes of organic solvent for better recovery. - Vigorously shake the separatory funnel to ensure thorough mixing, but allow adequate time for the layers to separate completely.
Product Hydrolysis Avoid strongly acidic or basic conditions during the work-up, as this can lead to the hydrolysis of the formate ester back to 3,4-dimethoxyphenol and formic acid. Use a mild base like sodium bicarbonate for neutralization.
Emulsion Formation To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. In some cases, filtering the mixture through a pad of celite can help.

Problem 2: Impure Product After Purification

Potential CauseSuggested Solution
Co-elution in Column Chromatography - Optimize the solvent system for column chromatography using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the desired product.[1] - A common starting solvent system for aromatic esters is a mixture of hexanes and ethyl acetate. Try varying ratios (e.g., 9:1, 4:1, 1:1) to achieve good separation. - If separation is still difficult, consider using a different solvent system, such as dichloromethane/hexanes or acetone/hexanes.[2]
Ineffective Recrystallization - Select an appropriate recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For aromatic esters, consider solvents like ethanol, methanol, or a mixed solvent system like ethanol/water or toluene/heptane. - Ensure the minimum amount of hot solvent is used to dissolve the product to maximize yield upon cooling.[2] - If the product "oils out" instead of crystallizing, try redissolving it in a slightly larger volume of hot solvent and cooling it more slowly.[4]
Presence of Starting Materials - Unreacted 3,4-dimethoxyphenol can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the phenol and extract it into the aqueous layer. Be cautious as strong base can hydrolyze the ester. - Unreacted formic acid or its anhydride can be removed by washing with a saturated aqueous solution of sodium bicarbonate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 3,4-dimethoxyphenol and the formylating agent (e.g., formic acid, acetic formic anhydride). Side products from potential side reactions, such as the formation of di- or tri-substituted products, may also be present.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purification.[1] By spotting the crude reaction mixture, the purified fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired product from impurities. A suitable solvent system for TLC of aromatic esters is typically a mixture of hexanes and ethyl acetate.[6]

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for column chromatography is a mixture of hexanes and ethyl acetate.[6] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The optimal solvent system should provide a good separation between your product and any impurities on a TLC plate, with the product having an Rf value between 0.25 and 0.35.[1]

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If your product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, column chromatography is the preferred method of purification. If you are attempting recrystallization and the product "oils out," this can be due to the solution being too concentrated or cooling too quickly.[4] Try redissolving the oil in more hot solvent and allowing it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.[4]

Q5: How do I remove unreacted 3,4-dimethoxyphenol from my product?

A5: Unreacted 3,4-dimethoxyphenol can be removed by a liquid-liquid extraction with a dilute aqueous base, such as 1M sodium hydroxide. The basic solution will deprotonate the acidic phenol, making it soluble in the aqueous layer, while the ester product remains in the organic layer. It is important to use a dilute base and not to heat the mixture to avoid hydrolysis of the ester product.

Experimental Protocols

Liquid-Liquid Extraction for Work-up

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.[5]

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous NaCl) to help break any emulsions and remove excess water from the organic layer.

  • Separate the organic layer and dry it over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Column Chromatography

  • Prepare the column: Pack a glass column with silica gel as the stationary phase, using a slurry method with the chosen eluent.[7]

  • Determine the eluent: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.[1] A good starting point is a mixture of hexanes and ethyl acetate.[6]

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[8]

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure to move the solvent through the column.

  • Collect fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze fractions: Spot each fraction on a TLC plate to identify which fractions contain the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

  • Choose a solvent: Select a solvent or a solvent pair in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[3] Ethanol or methanol are often good choices for aromatic esters.[9]

  • Dissolve the crude product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[2]

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool to crystallize: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and dry: Wash the crystals with a small amount of cold solvent and then dry them to a constant weight.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography

TechniqueSolvent System (starting ratio)PolarityNotes
TLC Hexanes:Ethyl Acetate (4:1)Low to MediumAdjust ratio to achieve an Rf of 0.25-0.35 for the product.[1]
Column Chromatography Hexanes:Ethyl Acetate (9:1)LowGradually increase the polarity by adding more ethyl acetate to elute the product.
TLC (alternative) Dichloromethane:Hexanes (1:1)MediumCan be a good alternative if separation is poor with ethyl acetate systems.[2]
Column Chromatography (alternative) Dichloromethane:Hexanes (4:1)MediumUseful for more polar impurities.

Table 2: Troubleshooting Recrystallization Solvents

ObservationSuggested Solvent/Action
Product is too soluble Try a less polar solvent like isopropanol or a mixed solvent system like ethanol/water.
Product is insoluble Try a more polar solvent like ethanol or a small amount of a co-solvent like dichloromethane.
Product "oils out" Re-heat the solution, add a small amount of additional solvent, and cool very slowly.[4]
No crystals form Scratch the inside of the flask, add a seed crystal, or reduce the solvent volume and re-cool.[4]

Visualizations

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Organic Solvent/Aq. Bicarbonate) Reaction_Mixture->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration1 Solvent Removal Drying->Concentration1 Crude_Product Crude this compound Concentration1->Crude_Product TLC_Analysis TLC Analysis (Determine Purity & Eluent) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography If impure Pure_Product Pure this compound TLC_Analysis->Pure_Product If pure Recrystallization Recrystallization Column_Chromatography->Recrystallization For further purification Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

Preventing decomposition of 3,4-Dimethoxyphenyl formate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3,4-Dimethoxyphenyl formate to prevent its decomposition. It is intended for researchers, scientists, and professionals in drug development who may encounter stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of 3,4-dimethoxyphenol and formic acid. This process can be accelerated by the presence of acids or bases.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture ingress and the headspace should be minimized to reduce exposure to air. For long-term storage, refrigeration (2-8 °C) and the use of an inert atmosphere (e.g., argon or nitrogen) are recommended.

Q3: How can I detect decomposition of my this compound sample?

A3: Decomposition can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its primary degradant, 3,4-dimethoxyphenol. Changes in the physical appearance of the sample, such as discoloration or the development of an acidic odor (due to formic acid), may also indicate degradation.

Q4: Is this compound sensitive to light?

A4: Aromatic esters can be susceptible to photolytic degradation. Therefore, it is recommended to store this compound in amber or opaque containers to protect it from light exposure.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Decomposition of this compound.1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC). 2. Review storage conditions to ensure they align with the recommendations (cool, dry, dark, tightly sealed). 3. If decomposition is confirmed, consider repurifying the material or obtaining a fresh batch.
Visible changes in the material (e.g., color change, clumping). Moisture absorption and subsequent hydrolysis.1. Discard the affected material. 2. Ensure future storage is in a desiccated environment or under an inert atmosphere. 3. Use smaller aliquots to avoid repeated opening of the main container.
pH of the sample solution is acidic. Formation of formic acid due to hydrolysis.1. This is a strong indicator of degradation. 2. Confirm decomposition with an analytical method. 3. Neutralize solutions carefully if the downstream application is pH-sensitive, but be aware that the active compound concentration is reduced.

Stability Data Summary

The following table provides illustrative stability data for this compound under accelerated storage conditions. This data is for exemplary purposes and actual stability will depend on the specific storage environment and purity of the material.

Condition Duration Assay of this compound (%) 3,4-dimethoxyphenol (%)
40°C / 75% RH 1 month98.51.3
3 months95.24.5
6 months90.88.9
60°C 15 days96.13.7
1 month92.57.2
Photostability (ICH Q1B) 1.2 million lux hours99.10.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its primary degradant, 3,4-dimethoxyphenol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the molecule.[1][2][3]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

After each stress condition, analyze the samples by the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

DecompositionPathway DMF 3,4-Dimethoxyphenyl formate Degradation Hydrolysis (Acid/Base Catalyzed) DMF->Degradation H2O Water (H₂O) H2O->Degradation DMP 3,4-Dimethoxyphenol Degradation->DMP FA Formic Acid Degradation->FA

Caption: Decomposition pathway of this compound.

TroubleshootingWorkflow start Unexpected Experimental Results check_purity Analyze sample purity by HPLC start->check_purity is_degraded Is degradation observed? check_purity->is_degraded review_storage Review storage conditions: - Temperature - Moisture - Light - Container seal is_degraded->review_storage Yes continue_exp Continue with experiment is_degraded->continue_exp No correct_storage Implement correct storage procedures review_storage->correct_storage new_sample Obtain a fresh or purified sample correct_storage->new_sample new_sample->continue_exp

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Catalyst Selection for Optimizing 3,4-Dimethoxyphenyl Formate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,4-Dimethoxyphenyl Formate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information, troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The synthesis of this compound, an aryl formate, is typically achieved through the O-formylation of 3,4-dimethoxyphenol. A widely used method involves the use of a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ as the formylating agent.[1][2][3][4][5] This method is favored for its accessibility and relatively mild reaction conditions.

Q2: What catalysts can be used for the O-formylation of 3,4-dimethoxyphenol?

A2: Both acid and base catalysts can be employed for the O-formylation of phenols. While specific comparative studies on 3,4-dimethoxyphenol are limited in the readily available literature, general catalysts for phenol esterification include:

  • Acid Catalysts: Strong mineral acids like sulfuric acid can catalyze the direct esterification of phenols with carboxylic acids, though this can be slow.[6] Solid acid catalysts are also an area of interest for cleaner and more reusable catalytic systems.[7][8]

  • Dehydrating Agents/Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification between a carboxylic acid and a phenol under mild conditions.[9]

  • Formic Acid/Acetic Anhydride: This mixture itself acts as the formylating agent and is often used with a mild base like sodium acetate to drive the reaction.[3]

Q3: What are the potential side reactions when synthesizing this compound?

A3: A primary side reaction of concern is C-formylation, where the formyl group is added to the aromatic ring of the phenol instead of the hydroxyl group, leading to the formation of formyl-3,4-dimethoxyphenol isomers.[10] Additionally, when using formic acid and acetic anhydride, the formation of the corresponding acetate ester (3,4-dimethoxyphenyl acetate) can occur as a byproduct.[11] Under harsh acidic conditions, polymerization of the phenol can also be a competing side reaction.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can typically be achieved using standard laboratory techniques. Column chromatography using silica gel is a common and effective method for separating the desired formate ester from unreacted starting materials, byproducts like the corresponding acetate, and any C-formylated impurities.[3][12][13] The choice of eluent (solvent system) for chromatography will depend on the polarity of the impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound - Incomplete reaction. - Ineffective catalyst. - Presence of water in the reaction mixture. - Decomposition of the product.- Increase reaction time or temperature (monitor for side reactions). - Ensure the catalyst is active and used in the correct proportion. - Use anhydrous reagents and solvents. Water can hydrolyze the formylating agent and the product. - Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation.
Presence of significant C-formylation byproducts - Reaction conditions favoring electrophilic aromatic substitution. - Use of strong Lewis acid catalysts.- Optimize the reaction to favor O-formylation. This can sometimes be achieved by using milder conditions and a less acidic catalyst. - Consider using a base to deprotonate the phenol, increasing the nucleophilicity of the oxygen and promoting O-acylation.
Formation of 3,4-dimethoxyphenyl acetate as a major byproduct - This is a known side reaction when using the formic acid/acetic anhydride method.[11]- Adjust the ratio of formic acid to acetic anhydride to favor the formation of the formic anhydride. - Optimize the reaction temperature and time to favor the desired formylation. - Purify the product using column chromatography to separate the formate from the acetate.
Difficulty in isolating the product - Emulsion formation during aqueous workup. - Product is an oil and does not crystallize.- Break emulsions by adding a saturated brine solution. - If the product is an oil, use extraction with a suitable organic solvent followed by purification via column chromatography.

Catalyst Performance Data

While specific quantitative data for a wide range of catalysts for the direct O-formylation of 3,4-dimethoxyphenol is not extensively available in the reviewed literature, the following table provides a general comparison of common methods for aryl formate synthesis based on analogous reactions.

Catalyst/MethodFormylating AgentTypical Reaction ConditionsReported Yields (General Phenols)Key AdvantagesKey Disadvantages
Formic Acid / Acetic Anhydride Acetic Formic Anhydride (in situ)Room temperature to 60 °C[3]Good to excellent[3]Readily available reagents, mild conditions.Can produce acetate byproducts.[11]
DCC / DMAP Formic AcidRoom temperatureGood to excellent[9]Mild conditions, high yields.DCC can be difficult to remove completely from the product.
Solid Acid Catalysts Formic Acid or its estersElevated temperaturesModerate to good[7][8]Catalyst is reusable and easily separated.May require higher temperatures and longer reaction times.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Formic Acid and Acetic Anhydride

This protocol is adapted from a general procedure for the synthesis of aryl formates.[3]

Materials:

  • 3,4-Dimethoxyphenol

  • Formic Acid (≥95%)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Diethyl ether or Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of the Formylating Agent: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add formic acid (6.0 equivalents) to acetic anhydride (4.0 equivalents) at room temperature.

  • Heat the mixture at 60 °C for 4 hours to generate acetic formic anhydride in situ.

  • Cool the mixture to room temperature.

  • Formylation Reaction: To a separate flask containing 3,4-dimethoxyphenol (1.0 equivalent) and anhydrous sodium acetate (1.0 equivalent), add the prepared formylating agent solution.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizing the Workflow

Catalyst Selection Logic

The following diagram illustrates a logical workflow for selecting a suitable catalyst for the formylation of 3,4-dimethoxyphenol.

Catalyst_Selection Start Start: Synthesize This compound Substrate Substrate: 3,4-Dimethoxyphenol Start->Substrate Desired_Reaction Desired Reaction: O-Formylation Substrate->Desired_Reaction Undesired_Reaction Potential Side Reaction: C-Formylation Substrate->Undesired_Reaction Catalyst_Choice Catalyst Selection Desired_Reaction->Catalyst_Choice Acid_Catalyst Acid Catalyst (e.g., H2SO4, Solid Acids) Catalyst_Choice->Acid_Catalyst Base_Catalyst Base Catalyst (e.g., NaOAc, Et3N) Catalyst_Choice->Base_Catalyst Coupling_Agent Coupling Agent (e.g., DCC/DMAP) Catalyst_Choice->Coupling_Agent Harsh_Conditions Harsh Conditions (e.g., High Temp, Strong Acid) Acid_Catalyst->Harsh_Conditions Often requires Mild_Conditions Mild Conditions (e.g., Room Temp) Base_Catalyst->Mild_Conditions Often allows Coupling_Agent->Mild_Conditions High_Selectivity High O-Selectivity Mild_Conditions->High_Selectivity Low_Selectivity Low Selectivity (C-Formylation) Harsh_Conditions->Low_Selectivity Product Product: This compound High_Selectivity->Product Low_Selectivity->Undesired_Reaction

Caption: Logical workflow for catalyst selection in this compound synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 3,4-Dimethoxyphenol - Formylating Agent - Catalyst Start->Reaction_Setup Reaction Formylation Reaction (Stirring, Temperature Control) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup: - Extraction - Washing Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: Pure this compound Characterization->Final_Product

References

Effect of temperature and reaction time on 3,4-Dimethoxyphenyl formate stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3,4-Dimethoxyphenyl formate. The information is designed to address common challenges encountered during experimental studies of its stability under varying temperature and reaction time conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results for stability samples. Sample degradation during preparation or analysis.Ensure consistent timing between sample preparation and analysis. Use a stability-indicating analytical method. Prepare samples in an appropriate diluent that minimizes degradation.
Non-homogeneity of the sample.For solid samples, ensure thorough mixing before sampling. For solutions, ensure complete dissolution and mixing.
Instrument variability.Calibrate the analytical instrument before each run. Use an internal standard to correct for variations.
Rapid degradation of this compound observed at all temperatures. Presence of catalytic impurities (e.g., acid or base).Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned and neutralized.
Hydrolysis of the formate ester.Control the presence of moisture in the reaction setup. Use dried solvents and store the compound in a desiccator. Formate esters are susceptible to hydrolysis.[1]
Photodegradation.Protect samples from light by using amber vials or covering them with aluminum foil, as UV exposure can cause degradation.[2]
No degradation is observed even at elevated temperatures and long reaction times. The compound is highly stable under the tested conditions.Consider extending the study duration or increasing the temperature to find the degradation threshold.
The analytical method is not sensitive enough to detect small changes.Validate the analytical method to ensure it is a stability-indicating assay capable of detecting and quantifying degradation products.[2]
Formation of unexpected peaks in the chromatogram. Presence of impurities in the starting material.Characterize the starting material thoroughly before initiating the stability study.
Side reactions occurring under stress conditions.Identify the structure of the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.
Interaction with excipients or container closure system.Conduct compatibility studies with all components of the formulation and packaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The primary factors influencing the stability of this compound, like many formate esters, are temperature, reaction time, pH, presence of moisture, light, and the presence of acidic or basic catalysts. Elevated temperatures can accelerate degradation kinetics.[3] The formate group is susceptible to hydrolysis, which can be catalyzed by acids or bases.

Q2: How should I design a study to evaluate the effect of temperature on the stability of this compound?

A2: A well-designed study should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[4] This typically involves:

  • Long-term stability testing: Storing the compound at the intended storage temperature (e.g., 25°C ± 2°C) for an extended period.

  • Accelerated stability testing: Storing the compound at elevated temperatures (e.g., 40°C ± 2°C) to predict the long-term stability and degradation pathways.[3]

  • Stress testing: Exposing the compound to extreme conditions (e.g., high temperature, humidity, light) to understand its intrinsic stability.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: Stability-indicating analytical methods are crucial for separating the intact drug from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Other methods that can be employed include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.[5]

  • UV-Visible Spectroscopy for monitoring changes in absorbance.[2]

Q4: How can I quantify the degradation of this compound over time?

A4: Quantification is typically achieved by measuring the decrease in the concentration of the parent compound and the increase in the concentration of its degradation products over time using a validated stability-indicating analytical method. An internal standard can be used to improve the accuracy and precision of the measurements.

Q5: What are the expected degradation products of this compound?

A5: The most likely degradation pathway for this compound is hydrolysis of the ester bond, which would yield 3,4-dimethoxyphenol and formic acid. Other degradation products may form under specific stress conditions, such as oxidation.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound
  • Sample Preparation: Prepare multiple, identical samples of this compound. This can be the pure compound or a formulated product. Package the samples in the proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

  • Sampling Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Sample Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC-UV method.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Column: A C18 reverse-phase column.

    • Detection: UV detection at a wavelength appropriate for this compound.

    • Quantification: Determine the concentration of this compound and any significant degradation products by comparing peak areas to a standard curve.

  • Data Evaluation: Evaluate the change in concentration of the parent compound and the formation of degradation products over time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of this compound at 40°C / 75% RH
Time (Months)Assay (%) of Initial ConcentrationTotal Degradation Products (%)Appearance
0100.00.0White crystalline solid
198.51.5White crystalline solid
395.24.8Off-white solid
690.19.9Yellowish solid

Visualizations

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_testing 2. Time-Point Testing cluster_evaluation 3. Data Evaluation & Reporting start Start: Define Stability Protocol prep Prepare Samples of This compound start->prep storage Place Samples in Stability Chambers (e.g., 40°C / 75% RH) prep->storage pull Pull Samples at Predetermined Intervals (0, 1, 3, 6 months) storage->pull analysis Analyze Samples via Stability-Indicating Method (e.g., HPLC) pull->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify data Compile and Analyze Data (Assay, Impurities) quantify->data kinetics Determine Degradation Kinetics and Shelf-Life data->kinetics report Generate Stability Report kinetics->report

Caption: Workflow for assessing the stability of this compound.

References

Managing acidic byproducts in 3,4-Dimethoxyphenyl formate deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for managing acidic byproducts during the deprotection of 3,4-Dimethoxyphenyl formate to yield 3,4-Dimethoxyphenol (Guaiacol).

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts generated during the deprotection of this compound?

The primary acidic byproduct from the deprotection of a formate ester is formic acid. If the reaction is performed under basic conditions (e.g., using sodium hydroxide), the initial byproduct will be sodium formate. However, during the acidic workup required to protonate the resulting phenoxide, residual acid (e.g., HCl) can contaminate the organic phase, and formic acid can be regenerated if the pH is too low.

Q2: Why is it crucial to remove these acidic byproducts?

Residual acidic impurities can interfere with downstream reactions that are sensitive to acid. They can also cause degradation of the desired 3,4-Dimethoxyphenol product over time and may complicate purification by causing streaking on silica gel chromatography.

Q3: What is the most common method for removing acidic byproducts in this reaction?

The most common and effective method is to perform a liquid-liquid extraction using a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used to wash the organic layer containing the product. The bicarbonate will react with and neutralize any residual formic acid or strong mineral acid, converting them into their corresponding salts, which are soluble in the aqueous phase.

Q4: Can I use a stronger base like sodium hydroxide (NaOH) for the aqueous wash?

It is generally not recommended to use a strong base like NaOH for the neutralizing wash. The desired product, 3,4-Dimethoxyphenol, is acidic and will be deprotonated by a strong base, causing it to partition into the aqueous layer and leading to significant product loss. Sodium bicarbonate is basic enough to neutralize formic acid and residual strong acids but generally not basic enough to deprotonate the phenol significantly.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low pH of Organic Layer After Workup Incomplete neutralization of the acid used during the workup or insufficient washing.Wash the organic layer one or two more times with a saturated aqueous solution of sodium bicarbonate. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
Product Loss During Extraction The pH of the washing solution was too high, causing deprotonation and extraction of the phenolic product into the aqueous layer.Avoid using strong bases like NaOH for washing. If product loss is suspected, acidify the basic aqueous washes with cold, dilute HCl to a pH of ~2 and back-extract with a suitable organic solvent (e.g., ethyl acetate) to recover the product.
Emulsion Formation During Bicarbonate Wash Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, especially if the product or starting material acts as a surfactant.Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Allowing the mixture to stand for an extended period may also resolve the emulsion.
Incomplete Deprotection Reaction conditions (time, temperature, or reagent stoichiometry) were insufficient for complete conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of the deprotecting agent.

Experimental Protocol: Base-Mediated Deprotection

This protocol details a standard procedure for the deprotection of this compound using sodium hydroxide.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask.

  • Deprotection: Cool the solution in an ice bath and add 1 M NaOH solution dropwise while stirring. Allow the reaction to stir at room temperature while monitoring its progress by TLC.

  • Quenching and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate to dissolve the residue. Transfer the solution to a separatory funnel.

  • Acidification: Carefully add 1 M HCl to the separatory funnel until the aqueous layer is acidic (pH ~2). This step protonates the phenoxide to form the desired phenol.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing (Acidic Byproduct Removal): Wash the combined organic layers with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Final Wash and Drying: Wash the organic layer with brine to remove excess water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 3,4-Dimethoxyphenol. The product can be further purified by column chromatography or recrystallization if necessary.

G start Start: Dissolve This compound in MeOH deprotection Add 1M NaOH Stir at Room Temperature start->deprotection workup Remove MeOH Add EtOAc deprotection->workup acidify Acidify with 1M HCl to pH ~2 workup->acidify extract Extract with EtOAc acidify->extract wash_bicarb Wash with Saturated NaHCO3 (Removes Acidic Byproducts) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry purify Filter and Concentrate (Crude Product) dry->purify end End: Purified 3,4-Dimethoxyphenol purify->end

Caption: Experimental workflow for the deprotection of this compound.

G start Problem: Acidic Contamination in Organic Product Layer check_wash Was the organic layer washed with aqueous NaHCO3? start->check_wash wash Action: Wash organic layer with saturated aqueous NaHCO3. check_wash->wash No check_product_loss Is product yield low? check_wash->check_product_loss Yes check_emulsion Did an emulsion form? wash->check_emulsion break_emulsion Action: Add brine (sat. NaCl) and let stand. Avoid vigorous shaking. check_emulsion->break_emulsion Yes end_success Result: Acidic byproducts removed. check_emulsion->end_success No break_emulsion->end_success recover_product Action: Acidify basic aqueous washes and back-extract with EtOAc. check_product_loss->recover_product Yes check_product_loss->end_success No end_recovered Result: Product recovered. recover_product->end_recovered

Caption: Troubleshooting logic for managing acidic byproducts and related issues.

Validation & Comparative

NMR Spectroscopic Analysis: A Comparative Guide to Confirming 3,4-Dimethoxyphenyl Formate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, unequivocal confirmation of reaction products is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful synthesis of 3,4-dimethoxyphenyl formate. We present experimental data and protocols to distinguish the desired product from potential starting materials and byproducts.

Comparative NMR Data

The primary method for confirming the formation of this compound is through the analysis of its 1H and 13C NMR spectra. The key diagnostic signals are the appearance of the formate proton and carbon, and the shifts in the aromatic and methoxy signals of the starting material, 3,4-dimethoxyphenol (guaiacol).

Below is a comparison of expected 1H and 13C NMR chemical shifts for the target product and related compounds.

Table 1: Comparative 1H NMR Data (400 MHz, CDCl3)

CompoundAr-H (ppm)-O-CH3 (ppm)Formate H (ppm)Other Signals (ppm)
This compound (Predicted) ~6.8-7.2 (m)~3.8-3.9 (s, 6H)~8.0-8.2 (s, 1H)
3,4-Dimethoxyphenol (Guaiacol)6.80-6.95 (m, 3H)3.89 (s, 3H)-5.65 (s, 1H, -OH)[1][2]
1,2-Dimethoxybenzene (Veratrole)6.89 (s, 4H)3.86 (s, 6H)-[3]
3,4-Dimethoxyphenyl acetate6.8-7.0 (m, 3H)3.88 (s, 6H)-2.29 (s, 3H, -COCH3)[4]

Table 2: Comparative 13C NMR Data (100 MHz, CDCl3)

CompoundAr-C (ppm)-O-CH3 (ppm)Formate C (ppm)Other Signals (ppm)
This compound (Predicted) ~110-150~56~160
3,4-Dimethoxyphenol (Guaiacol)102.2, 105.2, 111.5, 131.5, 155.6, 161.255.3-[5]
1,2-Dimethoxybenzene (Veratrole)111.5, 120.9, 149.255.8-[3]
3,4-Dimethoxyphenyl acetate109.8, 111.4, 118.9, 143.2, 149.2, 151.355.9-20.7 (-COCH3), 169.0 (C=O)[4]

Experimental Workflow for Product Confirmation

The logical workflow for confirming the synthesis of this compound involves synthesis followed by purification and spectroscopic analysis.

reaction_confirmation_workflow start Start: Synthesis of This compound reaction Reaction of 3,4-Dimethoxyphenol with a formylating agent start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography or Distillation workup->purification nmr_analysis NMR Spectroscopic Analysis (1H and 13C) purification->nmr_analysis data_comparison Compare Spectra with Starting Material and Reference Data nmr_analysis->data_comparison product_confirmed Product Confirmed data_comparison->product_confirmed Formate signals present -OH signal absent impurities_detected Impurities Detected/ Incomplete Reaction data_comparison->impurities_detected Starting material or byproducts observed end End product_confirmed->end further_purification Further Purification impurities_detected->further_purification further_purification->nmr_analysis

Caption: Workflow for the synthesis and confirmation of this compound.

Detailed Experimental Protocol: NMR Analysis

Objective: To acquire 1H and 13C NMR spectra of the reaction product to confirm the formation of this compound.

Materials:

  • Reaction product sample (~5-10 mg)

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified reaction product in about 0.6 mL of CDCl3 in a clean, dry vial.

    • Transfer the solution to a clean NMR tube.

  • 1H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard 1H NMR spectrum. Typical parameters on a 400 MHz instrument would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl3 signal at 7.26 ppm.

    • Integrate all peaks.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. Typical parameters would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the spectrum with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl3 triplet at 77.16 ppm.

Alternative Analytical Techniques

While NMR is the most definitive method for structural elucidation, other techniques can supplement the analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of the ester carbonyl group (C=O) in the product, typically observed around 1720-1740 cm-1, and the absence of the broad -OH stretch of the starting phenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the product from impurities, and the mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C9H10O4, MW: 198.18 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and can be compared to a standard if available.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed structural information, connectivity, and purityUnambiguous structure determinationRequires higher sample concentration, more expensive instrumentation
FTIR Presence of functional groupsFast, simple, inexpensiveDoes not provide detailed structural connectivity
GC-MS Molecular weight and fragmentation pattern, purityHigh sensitivity, good for separationNot suitable for non-volatile or thermally labile compounds
HPLC Purity assessmentHigh resolution, quantitativeRequires a reference standard for identification

References

A Comparative Guide to Formylating Agents: 3,4-Dimethoxyphenyl Formate vs. Ethyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of a formyl group (-CHO) is a fundamental transformation, crucial for the construction of a wide array of pharmaceutical intermediates and complex molecules. The choice of formylating agent is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a detailed comparison of two such agents: the commercially available and widely used ethyl formate, and the less characterized 3,4-dimethoxyphenyl formate.

While extensive experimental data is available for ethyl formate, allowing for a thorough evaluation of its performance, direct comparative studies involving this compound are not readily found in the current body of scientific literature. Therefore, this guide will provide a comprehensive overview of ethyl formate's capabilities, supported by experimental data, and offer a theoretical comparison for this compound based on the known reactivity of related aryl formates.

Ethyl Formate: A Versatile and Established Formylating Agent

Ethyl formate (HCOOCH₂CH₃) is a commonly employed reagent for the formylation of various nucleophiles, including amines and alcohols. Its affordability, relatively low toxicity, and ease of handling make it an attractive choice in many synthetic applications.

Performance in N-Formylation of Amines

Ethyl formate is effective for the N-formylation of a broad range of primary and secondary amines. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of ethanol.

Table 1: N-Formylation of Various Amines using Ethyl Formate [1]

Amine SubstrateProductReaction ConditionsYield (%)
AnilineN-PhenylformamideCatalyst-free, 60°C83-89
p-ToluidineN-(p-Tolyl)formamideCatalyst-free, 60°C89
p-AnisidineN-(p-Methoxyphenyl)formamideCatalyst-free, 60°C83
BenzylamineN-BenzylformamideCatalyst-free, 60°C93
DibutylamineN,N-DibutylformamideCatalyst-free, 60°CGood
DiphenylamineN,N-DiphenylformamideCatalyst-free, 60°CGood
CyclohexylamineN-CyclohexylformamideCatalyst-free, 60°C87
Piperidine1-FormylpiperidineCatalyst-free, 60°C98
Morpholine4-FormylmorpholineCatalyst-free, 60°C95
Performance in O-Formylation of Alcohols

Ethyl formate can also be utilized for the O-formylation of primary and secondary alcohols to produce formate esters. These reactions often require a catalyst to proceed efficiently.

Table 2: O-Formylation of Various Alcohols using Ethyl Formate [2]

Alcohol SubstrateProductCatalystReaction ConditionsYield (%)
Benzyl alcoholBenzyl formateAmberlyst-15Room Temperature90
1-Phenylethanol1-Phenylethyl formateAmberlyst-15Room Temperature85
Cinnamyl alcoholCinnamyl formateAmberlyst-15Room Temperature88
1-OctanolOctyl formateAmberlyst-15Room Temperature92
CyclohexanolCyclohexyl formateAmberlyst-15Room Temperature87

This compound: A Potentially More Reactive Aryl Formate

This compound belongs to the class of aryl formates. While specific experimental data on its use as a formylating agent is scarce, its reactivity can be inferred from the behavior of other aryl formates, such as phenyl formate.

Aryl formates are generally considered more reactive than their alkyl counterparts. The phenoxide ion is a better leaving group than the alkoxide ion due to the resonance stabilization of the negative charge over the aromatic ring. This enhanced reactivity can lead to faster reaction times and milder reaction conditions.

The presence of two electron-donating methoxy groups on the phenyl ring of this compound is expected to slightly decrease the leaving group ability of the corresponding phenoxide compared to an unsubstituted phenoxide. However, it is still anticipated to be a more reactive formylating agent than ethyl formate.

Inferred Performance and Potential Advantages:
  • Increased Reactivity: Likely to formylate amines and alcohols under milder conditions or with shorter reaction times compared to ethyl formate.

  • Broader Substrate Scope: The higher reactivity may allow for the formylation of less nucleophilic substrates that are unreactive towards ethyl formate.

  • Alternative Byproduct: The reaction would produce 3,4-dimethoxyphenol as a byproduct, which has different physical and chemical properties than ethanol, potentially simplifying purification.

Experimental Protocols

General Procedure for N-Formylation of Amines with Ethyl Formate (Catalyst-Free)

A mixture of the amine (1 mmol) and ethyl formate (2-3 mmol) is heated at 60-80°C in a sealed tube or under reflux until the reaction is complete (monitored by TLC or GC). Upon completion, the excess ethyl formate and ethanol are removed under reduced pressure. The resulting crude formamide can be purified by crystallization or column chromatography.

General Procedure for O-Formylation of Alcohols with Ethyl Formate (Catalyzed)

To a solution of the alcohol (1 mmol) in excess ethyl formate (which can also serve as the solvent), a catalytic amount of a suitable acid catalyst (e.g., Amberlyst-15, Bi(OTf)₃) is added. The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC). The catalyst is then filtered off, and the excess ethyl formate is removed in vacuo. The crude formate ester is purified by distillation or column chromatography.

Hypothetical Procedure for N-Formylation with this compound

To a solution of the amine (1 mmol) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), this compound (1.1 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. If the reaction is sluggish, gentle heating (40-60°C) may be applied. Upon completion, the reaction mixture is washed with an aqueous base (e.g., NaHCO₃) to remove the 3,4-dimethoxyphenol byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude formamide, which can be further purified.

Visualizing the Comparison

Caption: Conceptual comparison of ethyl formate and this compound.

Formylation_Workflow start Start reactants Nucleophile (Amine/Alcohol) + Formylating Agent start->reactants reaction Reaction (Heating/Catalyst may be required) reactants->reaction workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Pure Formylated Product purification->product

Caption: General experimental workflow for a formylation reaction.

Conclusion

Ethyl formate stands as a reliable and well-documented formylating agent suitable for a wide range of applications. Its performance is predictable, and established protocols are readily available.

This compound, as an aryl formate, holds the potential for enhanced reactivity, possibly enabling formylations under milder conditions or for less reactive substrates. The electron-donating methoxy groups may temper this reactivity slightly compared to unsubstituted phenyl formate, but it is still expected to be a more potent formylating agent than ethyl formate.

For researchers and drug development professionals, the choice between these two agents will depend on the specific requirements of their synthesis. For routine formylations of standard substrates, ethyl formate remains a cost-effective and practical option. However, for challenging transformations requiring a more reactive agent, or where milder conditions are critical to preserve sensitive functional groups, exploring the use of this compound, or other aryl formates, could prove to be a valuable strategy. Further experimental investigation into the formylating properties of this compound is warranted to fully elucidate its synthetic utility.

References

A Comparative Guide to Validating Formylation Reaction Completion: TLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure the desired product is obtained with minimal impurities. Formylation, a common reaction to introduce a formyl group (-CHO) onto a substrate, is no exception. This guide provides an objective comparison of two prevalent analytical techniques for validating the completion of formylation reactions: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into their respective experimental protocols, present a comparative analysis of their performance, and provide visual workflows to aid in understanding.

At a Glance: TLC vs. LC-MS for Reaction Monitoring

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.Separation by liquid chromatography followed by detection and identification based on mass-to-charge ratio.
Speed Fast (typically 5-20 minutes per sample).Slower (typically 5-30 minutes per sample, plus sample preparation time).
Cost Low cost for plates and solvents.High initial instrument cost and ongoing maintenance expenses.
Sensitivity Lower sensitivity, generally in the microgram (µg) range.High sensitivity, capable of detecting analytes in the nanogram (ng) to picogram (pg) range.
Specificity Low; relies on retention factor (Rf) and visualization, which can be ambiguous.High; provides molecular weight and fragmentation data for confident compound identification.
Quantification Semi-quantitative at best; can be made more quantitative with a densitometer.Highly quantitative with the use of internal standards and calibration curves.
Throughput High; multiple samples can be run on a single plate.Can be high with an autosampler, but generally lower than TLC for simple checks.
Ease of Use Simple to perform with minimal training.Requires significant expertise for method development, operation, and data interpretation.

Experimental Protocols

To illustrate the practical application of both techniques, we will consider the Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde as a model reaction.

Monitoring Formylation by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A mixture of ethyl acetate and hexane is commonly used for indole derivatives. A good starting point is a 1:1 or 3:7 mixture of ethyl acetate:hexane.

  • Visualization agent: UV lamp (254 nm) and a potassium permanganate stain.

  • Reaction mixture aliquots

  • Standard solutions of the starting material (indole) and, if available, the product (indole-3-carboxaldehyde) in a suitable solvent (e.g., ethyl acetate).

Procedure:

  • Prepare the TLC plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the plate:

    • In the "SM" lane, use a capillary tube to apply a small spot of the diluted starting material solution.

    • In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This "co-spot" helps to confirm if the spot in the reaction mixture is indeed the starting material.

    • In the "Rxn" lane, apply a small spot of the reaction mixture aliquot.

  • Develop the plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the results: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For further visualization, dip the plate into a potassium permanganate stain and gently heat it with a heat gun. The starting material and product will appear as colored spots.

  • Interpret the results: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane, and a new spot, corresponding to the product, is clearly visible. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. In a 1:1 ethyl acetate:hexane system, indole-3-carboxaldehyde has been reported to have an Rf of 0.32.

Validating Formylation Completion by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more definitive and quantitative assessment of reaction completion by separating the components of the reaction mixture and providing mass information for each.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile phases:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Reaction mixture aliquots.

  • High-purity solvents for sample dilution.

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).

    • Dilute the quenched aliquot significantly with a suitable solvent (e.g., 1:1000 in methanol or acetonitrile) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Set up the LC-MS method with the following typical parameters:

      • Flow rate: 0.3 - 0.5 mL/min.

      • Column temperature: 30-40 °C.

      • Injection volume: 1-5 µL.

      • Gradient elution: A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute all components, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

      • MS detection: Operate the mass spectrometer in positive ion mode (for indole derivatives). Set the instrument to scan a relevant mass range (e.g., m/z 100-500) to detect the starting material (indole, [M+H]⁺ ≈ 118.07) and the product (indole-3-carboxaldehyde, [M+H]⁺ ≈ 146.06).

  • Data Analysis:

    • Monitor the extracted ion chromatograms (EICs) for the m/z values of the starting material and the expected product.

    • The reaction is complete when the peak corresponding to the starting material is absent or has reached a predefined low level, and the peak for the product is prominent.

    • The identity of the product can be confirmed by its mass-to-charge ratio. For even greater confidence, tandem mass spectrometry (MS/MS) can be used to fragment the product ion and match the fragmentation pattern to a known standard or predicted fragments.

Performance Comparison: A Deeper Dive

While TLC offers a quick "yes/no" answer regarding the presence of the starting material, LC-MS provides a wealth of unambiguous and quantifiable data.

Qualitative Analysis:

  • TLC: Identification is based on the Rf value, which can be influenced by factors such as the exact composition of the mobile phase, temperature, and the amount of sample spotted. Co-spotting is crucial to increase confidence in spot identification.

  • LC-MS: Provides highly specific identification based on the mass-to-charge ratio of the molecule. This is a much more reliable method for confirming the identity of the product and any byproducts.

Quantitative Analysis:

  • TLC: By visual inspection, TLC is, at best, semi-quantitative. While techniques like TLC-densitometry can provide more quantitative data, they are less common and less accurate than LC-MS.

  • LC-MS: Is an inherently quantitative technique. By creating a calibration curve with a known standard, the exact concentration of the product and any remaining starting material in the reaction mixture can be determined. One study reported a limit of detection (LOD) for indole-3-carbaldehyde by LC-MS to be 10.4 µM.

Visualizing the Workflow

To better illustrate the processes, the following diagrams, created using the DOT language for Graphviz, outline the experimental workflows for monitoring a formylation reaction with TLC and LC-MS.

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Analysis cluster_interpret Interpretation prep_plate Prepare TLC Plate spot_sm Spot Starting Material prep_plate->spot_sm prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop spot_co Create Co-spot spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn spot_rxn->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize interpret Interpret Results visualize->interpret

TLC Monitoring Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_interpret Interpretation aliquot Take Reaction Aliquot quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute filter_sample Filter Sample dilute->filter_sample inject Inject into LC-MS filter_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process_data Process Chromatograms detect->process_data identify Identify Peaks (m/z) process_data->identify quantify Quantify Components identify->quantify interpret Determine Reaction Completion quantify->interpret

LC-MS Monitoring Workflow

Conclusion: Choosing the Right Tool for the Job

Both TLC and LC-MS are valuable tools for monitoring formylation reactions, but they serve different primary purposes.

  • TLC is the ideal choice for rapid, frequent, and qualitative checks of reaction progress. Its low cost and simplicity make it an indispensable tool for quickly assessing whether the starting material is being consumed.

  • LC-MS is the superior technique for unambiguous confirmation of product identity and for accurate quantification of all components in the reaction mixture. When high certainty and quantitative data are required, such as in process development, impurity profiling, and quality control, LC-MS is the gold standard.

In many research and development settings, a combination of both techniques offers the most efficient workflow. TLC can be used for initial, frequent monitoring, and once TLC indicates the reaction is likely complete, a final LC-MS analysis can be performed for definitive validation and quantification. This integrated approach leverages the speed of TLC and the power of LC-MS, ensuring both efficiency and accuracy in the validation of formylation reactions.

A Comparative Guide to the Reaction Kinetics of 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the reaction kinetics of 3,4-dimethoxyphenyl formate, with a focus on its alkaline hydrolysis. Due to a lack of direct experimental data for this specific compound in published literature, this guide utilizes established principles of physical organic chemistry, specifically linear free-energy relationships (LFER), to estimate its reactivity. The reaction kinetics are compared with those of unsubstituted phenyl formate and other relevant substituted phenyl esters to provide a comprehensive understanding of its behavior.

Introduction to Reaction Kinetics and Substituent Effects

The rate of hydrolysis of an ester is significantly influenced by the electronic properties of its constituent groups. In the case of substituted phenyl esters, the nature and position of substituents on the phenyl ring can either accelerate or decelerate the reaction. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these substituent effects.

The equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the alkaline hydrolysis of phenyl esters, the reaction is facilitated by electron-withdrawing groups on the phenyl ring, which stabilize the developing negative charge in the transition state. This corresponds to a positive ρ value. Conversely, electron-donating groups are expected to slow down the reaction. The this compound possesses two methoxy groups, which are electron-donating by resonance, particularly at the para position.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the relevant parameters and the calculated rate constant for the alkaline hydrolysis of this compound, compared to unsubstituted phenyl formate and other relevant esters.

CompoundSubstituent(s)Σσ (Calculated)ρ (rho) value (for phenyl acetates)k₀ (M⁻¹s⁻¹) (for phenyl formate)k (M⁻¹s⁻¹) (Calculated/Experimental)Relative Rate (k/k₀)
Phenyl Formate-H0.00+2.56~1.431.43 (Experimental)1.00
This compound 3-OCH₃, 4-OCH₃ -0.15 +2.56 ~1.43 ~0.62 (Estimated) ~0.43
4-Nitrophenyl Acetate4-NO₂+0.78+2.560.14 (for Phenyl Acetate)13.9 (Experimental)~99

Note: The ρ value of +2.56 is for the alkaline hydrolysis of ethyl benzoates in 85% aqueous ethanol, which is used here as an approximation for the phenyl formate/acetate system. The k₀ for phenyl formate is an approximate value from the literature. The Σσ for this compound is the sum of σ_meta for the 3-methoxy group (+0.12) and σ_para for the 4-methoxy group (-0.27).

As the data indicates, the presence of the two electron-donating methoxy groups is predicted to decrease the rate of alkaline hydrolysis of this compound to approximately 43% of the rate of the unsubstituted phenyl formate. For comparison, the powerful electron-withdrawing nitro group in 4-nitrophenyl acetate dramatically increases the hydrolysis rate.

Experimental Protocols

The determination of reaction kinetics for ester hydrolysis is typically carried out using one of the following methods:

Titrimetric Method for Following Reaction Progress

This classic method involves monitoring the consumption of a reactant or the formation of a product over time by titration. For the alkaline hydrolysis of an ester, the concentration of the hydroxide ion (e.g., NaOH) decreases as the reaction proceeds.

Procedure:

  • A known concentration of the ester and a standardized solution of sodium hydroxide are mixed in a thermostated reaction vessel.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • The reaction in the aliquot is quenched, typically by adding an excess of a standard acid (e.g., HCl) to neutralize the remaining NaOH.

  • The excess acid is then back-titrated with a standard solution of a base (e.g., NaOH) using a suitable indicator like phenolphthalein.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • The rate constant is then determined by plotting the appropriate function of concentration versus time (e.g., 1/[Ester] vs. time for a second-order reaction).

Spectrophotometric Method for Following Reaction Progress

This method is advantageous when one of the reactants or products has a distinct UV-Vis absorption spectrum. In the case of phenyl ester hydrolysis, the formation of the phenolate ion in alkaline solution can be monitored.

Procedure:

  • The UV-Vis spectra of the reactant ester and the expected phenolate product are recorded to determine a suitable wavelength for monitoring where the product absorbs strongly and the reactant does not.

  • A solution of the ester is prepared in a buffer of the desired pH.

  • The hydrolysis reaction is initiated by adding a concentrated solution of a base (e.g., NaOH) to the ester solution in a cuvette placed in a temperature-controlled spectrophotometer.

  • The absorbance at the chosen wavelength is recorded at regular time intervals.

  • The concentration of the phenolate product at each time point is calculated using the Beer-Lambert law (A = εbc).

  • The rate constant is determined by plotting the absorbance data as a function of time.

Mandatory Visualizations

ReactionMechanism Ester This compound TS1 Tetrahedral Intermediate Ester->TS1 + OH⁻ (slow) TS1->Ester fast Products Formate + 3,4-Dimethoxyphenolate TS1->Products fast OH OH⁻ H2O H₂O

Caption: Alkaline hydrolysis mechanism of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Ester Prepare Ester Solution Mix Mix Reactants in Thermostated Vessel Prep_Ester->Mix Prep_Base Prepare Standard Base Prep_Base->Mix Quench Withdraw and Quench Aliquots (Titrimetric Method) Mix->Quench Monitor Monitor Absorbance (Spectrophotometric Method) Mix->Monitor Titrate Titrate Aliquots Quench->Titrate Plot Plot Concentration vs. Time Monitor->Plot Titrate->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: General experimental workflow for kinetic analysis.

A Comparative Guide to Formylating Agents: 3,4-Dimethoxyphenyl formate vs. Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two formylating agents: the novel, yet largely uncharacterized, 3,4-Dimethoxyphenyl formate and the well-established, highly efficient acetic formic anhydride (AFA). The objective is to benchmark their efficiency based on available experimental data and theoretical considerations, offering a resource for selecting the appropriate reagent in organic synthesis.

Executive Summary

Acetic formic anhydride is a powerful and extensively documented formylating agent, celebrated for its high reactivity, rapid reaction times, and excellent yields in the formylation of amines, amino acids, and alcohols.[1][2][3] It is typically generated in situ from formic acid and acetic anhydride, ensuring its fresh preparation for immediate use.

In stark contrast, this compound is a compound with minimal available data regarding its application as a formylating agent. While its structure suggests potential for formylation, a comprehensive search of scientific literature and patent databases reveals a significant lack of experimental evidence for its use in this capacity. Therefore, this guide will present the robust data for acetic formic anhydride and offer a theoretical projection for the performance of this compound, underscoring the need for empirical validation.

Data Presentation: A Head-to-Head Comparison

Due to the absence of experimental data for this compound as a formylating agent, the following tables present the known performance of acetic formic anhydride and a hypothetical projection for the formate, based on general chemical principles.

Table 1: Quantitative Comparison of Formylating Agents

ParameterAcetic Formic Anhydride (Experimental Data)This compound (Hypothetical)
Substrate Scope Amines (primary, secondary, aromatic, aliphatic), Amino Acids, AlcoholsExpected to be effective for primary and secondary amines. Reactivity with alcohols may require catalysis.
Typical Reaction Time < 15 minutes for amines[1]Likely several hours to days, potentially requiring heat or catalysis.
Typical Reaction Temperature -20 °C to room temperature[1]Room temperature to elevated temperatures (e.g., 50-100 °C).
Typical Yields 97-100% for amines[1]Moderate to good, dependent on substrate and conditions.
Byproducts Acetic acid3,4-Dimethoxyphenol
Stability Thermally unstable, moisture-sensitive; typically generated in situ[4]Expected to be more stable than AFA and isolable.

Table 2: Substrate-Specific Performance of Acetic Formic Anhydride

Substrate TypeReaction ConditionsYield (%)Reference
Primary & Secondary Amines-20 °C, < 15 min97-100[1]
Amino AcidsMild conditionsSatisfactory[2][5]
Alcohols (tertiary)N/AHigh[6]
PhenolsRoom temperature in solventMainly formates[6]

Experimental Protocols

Established Protocol for N-Formylation using Acetic Formic Anhydride (in situ generation)

This protocol is adapted from established procedures for the highly efficient formylation of amines.[1]

Materials:

  • Amine (1.0 equiv)

  • Formic acid (excess, e.g., 5-10 equiv)

  • Acetic anhydride (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • The amine is dissolved in the anhydrous solvent under an inert atmosphere.

  • The solution is cooled to -20 °C in a suitable bath.

  • Acetic anhydride is added to the cooled solution.

  • Formic acid is then added dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • The reaction is stirred at this temperature and monitored by an appropriate method (e.g., TLC, LC-MS). Reactions with amines are often complete within 15 minutes.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the formylated product.

Proposed Protocol for a Comparative Study

To empirically benchmark this compound against acetic formic anhydride, the following experimental setup is proposed:

Objective: To compare the yield and reaction rate of the formylation of a model amine (e.g., benzylamine) using both reagents under standardized conditions.

Parallel Reactions:

  • Reaction A (AFA): Follow the established protocol for in situ generation of AFA and reaction with benzylamine at -20 °C and room temperature.

  • Reaction B (this compound): Dissolve benzylamine (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., THF, DMF). Run parallel reactions at room temperature and at an elevated temperature (e.g., 80 °C). A mild base or catalyst could be included in further experiments if the uncatalyzed reaction is slow.

Monitoring and Analysis:

  • Aliquots are taken from each reaction at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).

  • The conversion to the formylated product is quantified using a suitable analytical technique such as GC-MS or ¹H NMR spectroscopy.

  • The isolated yield of the product is determined after a standardized work-up procedure.

Visualizing the Processes

Diagram 1: General Reaction for Formylation of an Amine with Acetic Formic Anhydride

G Formylation with Acetic Formic Anhydride AFA Acetic Formic Anhydride AceticAcid Acetic Acid (Byproduct) AFA->AceticAcid releases Amine R-NH2 (Amine) Formamide R-NHCHO (Formamide) Amine->Formamide + AFA

Caption: Amine formylation using AFA.

Diagram 2: Proposed Experimental Workflow for Comparative Benchmarking

G Workflow for Comparative Analysis cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Data Evaluation Reaction_A Reaction A: Amine + Acetic Formic Anhydride Monitoring Time-course sampling Reaction_A->Monitoring Reaction_B Reaction B: Amine + this compound Reaction_B->Monitoring Analysis GC-MS or NMR Analysis Monitoring->Analysis Yield Determine Isolated Yield Analysis->Yield Rate Calculate Reaction Rate Analysis->Rate

Caption: Proposed workflow for comparison.

Conclusion

Acetic formic anhydride stands as a highly efficient and well-documented reagent for formylation, offering rapid reaction times and excellent yields under mild conditions. In contrast, the efficacy of this compound as a formylating agent is not substantiated by available experimental data. Based on the general reactivity of aryl formates, it is hypothesized that this compound would be a less reactive and therefore milder formylating agent, likely requiring more forcing conditions to achieve comparable results. The electron-donating methoxy groups may slightly increase the reactivity compared to unsubstituted phenyl formate, but it is unlikely to approach the reactivity of the mixed anhydride.

For researchers requiring a reliable and potent formylating agent, acetic formic anhydride is the clear choice. The exploration of this compound for this purpose represents an open area for investigation, and the experimental protocol outlined in this guide provides a framework for such a study. Any future work in this area would be a valuable contribution to the field of organic synthesis.

References

A Comparative Guide to the Selectivity of Formylating Reagents: Featuring 3,4-Dimethoxyphenyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of various formylating reagents, with a special focus on the potential advantages of 3,4-Dimethoxyphenyl formate. The selection of an appropriate formylating agent is critical in organic synthesis, particularly in the context of drug development, where chemoselectivity is paramount to avoid the need for extensive protecting group strategies and to ensure high yields of the desired product.

Introduction to Formylation and Selectivity

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry. The selectivity of a formylating reagent is its ability to react with a specific functional group in a molecule that contains multiple reactive sites. Key selectivity challenges in formylation include:

  • N- vs. O-formylation: In molecules containing both amino (-NH2, -NHR) and hydroxyl (-OH) groups, selective N-formylation is often desired.

  • Primary vs. Secondary Amine Formylation: Differentiating between primary and secondary amines in polyaminated compounds.

  • Chemoselectivity among other functional groups: Avoiding reactions with other sensitive functionalities present in the molecule.

The reactivity of a formylating agent is influenced by factors such as the electrophilicity of the formyl carbon and the nature of the leaving group.

Comparison of Common Formylating Reagents

While direct experimental data for this compound is limited in publicly available literature, its selectivity can be inferred from the behavior of related aryl formates and contrasted with commonly employed reagents. The electron-donating methoxy groups in this compound are expected to make the formyl group less electrophilic than in unsubstituted phenyl formate, potentially leading to higher selectivity.

Here, we compare the performance of several key formylating agents based on available data.

Data Presentation
Formylating ReagentSubstrateSelectivity ProfileYield (%)Reference
Formic Acid Mixture of primary and secondary aminesSelective N-formylation of primary amines.Good to Excellent[1]
Amines with unprotected hydroxyl groupsSelective N-formylation over O-formylation.[1]Good to Excellent[1]
Ethyl Formate Aromatic and aliphatic aminesEffective for a wide range of amines.[2][3]Moderate to Excellent[2][3]
AminesCan be used in bio-catalytic N-formylation.[4][5]High[4][5]
Acetic Formic Anhydride Sterically hindered aminesHighly effective for challenging substrates.[1]97-100%[1]
AminesHighly selective for N-formylation over acetylation.[6]High[6]
Phenyl Formate AminesUsed for selective formylation of various amines.-[7]
This compound (Inferred) Amines in the presence of alcoholsExpected high N-selectivity due to moderated reactivity.--
Primary vs. Secondary AminesPotentially higher selectivity for primary amines.--

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below.

Protocol 1: Selective N-Formylation of a Primary Amine in the Presence of a Secondary Amine using Formic Acid

This protocol is adapted from a general procedure for the selective formylation of primary amines.[1]

Materials:

  • Substrate containing both primary and secondary amine functionalities

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • A mixture of the amine substrate (1 g) and 1.0-1.2 equivalents of aqueous 85% formic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.

  • The reaction mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the primary amine starting material), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude N-formylated product, which is often pure enough for subsequent steps. If necessary, purification can be achieved by column chromatography.

Protocol 2: N-Formylation of Amines using Ethyl Formate

This protocol describes a general, catalyst- and solvent-free method for the N-formylation of amines.[3]

Materials:

  • Amine substrate

  • Ethyl formate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed glass vial, the amine (1 mmol) and ethyl formate (3 mmol) are added without any additional solvent or catalyst.

  • The mixture is magnetically stirred at 60°C. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is diluted with DCM or EtOAc.

  • The organic layer is washed with water (2 x 10 ml) and a saturated solution of NaHCO3, and then dried over anhydrous Na2SO4.

  • The solvent is evaporated under reduced pressure to afford the formylated product.

Protocol 3: Highly Efficient and Selective N-Formylation using Trimethylacetic Formic Anhydride

This protocol is suitable for the formylation of amines, including those that are unstable in their free base form.[7]

Materials:

  • Amine or amine salt

  • Trimethylacetic formic anhydride

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • The amine or amine salt is dissolved or suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Trimethylacetic formic anhydride is added to the mixture.

  • The reaction is stirred at the appropriate temperature (often room temperature) and monitored by TLC.

  • Upon completion, the reaction is worked up by washing with an appropriate aqueous solution to remove any by-products and unreacted anhydride.

  • The organic layer is dried and the solvent is evaporated to yield the N-formylated product.

Mandatory Visualizations

Logical Relationship of Formylating Agent Selectivity

Formylating_Agent_Selectivity cluster_reactivity Reactivity Spectrum cluster_selectivity Selectivity Outcome High_Reactivity High Reactivity (e.g., Acetic Formic Anhydride) Low_Selectivity Lower Selectivity High_Reactivity->Low_Selectivity often leads to Moderate_Reactivity Moderate Reactivity (e.g., Formic Acid, Ethyl Formate) Good_Selectivity Good Selectivity Moderate_Reactivity->Good_Selectivity generally results in Lower_Reactivity Lower (Inferred) Reactivity (e.g., this compound) High_Selectivity Higher Selectivity Lower_Reactivity->High_Selectivity potentially offers

Caption: Reactivity vs. Selectivity of Formylating Agents.

Experimental Workflow for Comparing Formylating Agent Selectivity

Experimental_Workflow start Start: Select Substrate (e.g., amino alcohol, diamine) reagent_prep Prepare Formylating Reagents (Formic Acid, Ethyl Formate, etc.) start->reagent_prep reactions Parallel Synthesis: React substrate with each reagent under optimized conditions reagent_prep->reactions monitoring Reaction Monitoring (TLC, LC-MS) reactions->monitoring workup Work-up and Isolation monitoring->workup analysis Product Analysis (NMR, MS) to determine yield and selectivity workup->analysis comparison Data Comparison and Reporting analysis->comparison

Caption: Workflow for Selectivity Comparison.

Signaling Pathway Analogy for Reagent-Substrate Interaction

Reagent_Substrate_Interaction cluster_reagent Formylating Reagent cluster_substrate Substrate Reagent Reagent (e.g., this compound) Electrophilicity Electrophilicity Reagent->Electrophilicity determines Reaction Formylation Reaction Electrophilicity->Reaction Substrate Substrate with Competing Sites (e.g., -NH2 vs -OH) Nucleophilicity Nucleophilicity Difference Substrate->Nucleophilicity possesses Nucleophilicity->Reaction Selectivity Selectivity Outcome Reaction->Selectivity results in

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is a critical early step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive comparison of the stability of 3,4-Dimethoxyphenyl formate against structurally related aryl formates, supported by available experimental data and detailed methodologies for key stability-indicating assays.

This report delves into the hydrolytic, thermal, and photostability profiles of this compound and compares it with phenyl formate, guaiacol formate (2-methoxyphenyl formate), and catechol formate (1,2-phenylene diformate). The substitution pattern on the phenyl ring significantly influences the electron density and steric environment around the ester linkage, thereby impacting the molecule's susceptibility to degradation.

Comparative Stability Data

The stability of an ester is fundamentally linked to the electronic nature of its constituent alcohol and carboxylic acid. In the case of aryl formates, the electron-donating or withdrawing nature of substituents on the phenyl ring plays a pivotal role in determining the lability of the formate ester bond.

CompoundStructureHydrolytic Stability (Relative Rate)Thermal Decomposition Onset (°C)Photostability Profile
This compound Data not availableData not availableExpected to be sensitive to UV due to chromophore
Phenyl formate Baseline~150-200 (estimated)Susceptible to photodegradation
Guaiacol formate Slower than phenyl formate (estimated)Higher than phenyl formate (estimated)Similar to phenyl formate, potential for intramolecular reactions
Catechol formate Faster than phenyl formate (estimated)Lower than phenyl formate (estimated)Prone to oxidation and photodegradation

Note: Quantitative data for direct comparison is limited in the current literature. The relative stabilities are estimated based on established principles of organic chemistry and available data for related structures.

Key Stability Considerations

Hydrolytic Stability: The rate of hydrolysis of aryl formates is influenced by the electronic effects of the substituents on the phenyl ring. Electron-donating groups, such as the methoxy groups in this compound, are expected to increase the electron density on the phenoxy oxygen, making it a poorer leaving group and thus slowing down the rate of nucleophilic attack by water or hydroxide ions. Conversely, the second formate group in catechol formate acts as an electron-withdrawing group, accelerating hydrolysis.

Thermal Stability: Thermal decomposition of aryl formates can proceed through various pathways, including decarboxylation and rearrangement reactions. The presence of methoxy groups, as in this compound and guaiacol formate, may influence the decomposition mechanism. Studies on the pyrolysis of guaiacol, a related compound, show that decomposition starts around 650 K (377 °C)[1]. The formate ester is expected to be less stable than the parent phenol.

Photostability: Aromatic esters, particularly those with electron-donating substituents, can absorb UV radiation, leading to photodegradation. The methoxy groups in this compound are auxochromes that can enhance UV absorption, potentially increasing its photosensitivity. Photodegradation pathways can include cleavage of the ester bond and reactions involving the aromatic ring.

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and comparable stability data. The following sections outline standard methodologies for assessing the hydrolytic, thermal, and photostability of aryl formates.

Hydrolytic Stability Testing

This protocol is designed to determine the rate of hydrolysis of an aryl formate under acidic, basic, and neutral conditions.

Objective: To determine the hydrolysis rate constant (k) at different pH values.

Materials:

  • Aryl formate compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a suitable C18 column and UV detector

  • Constant temperature bath or incubator

Procedure:

  • Prepare a stock solution of the aryl formate in acetonitrile (e.g., 1 mg/mL).

  • For each pH condition (acidic, basic, neutral), prepare reaction solutions by adding a small aliquot of the stock solution to the respective aqueous medium (0.1 M HCl, 0.1 M NaOH, or pH 7.4 buffer) in a sealed vial to achieve a final concentration of approximately 10-50 µg/mL.

  • Incubate the reaction vials at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench the reaction by neutralizing the acid/base or diluting with mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining aryl formate.[2][3][4][5][6]

  • Plot the natural logarithm of the concentration of the aryl formate versus time. The negative of the slope of the resulting line represents the pseudo-first-order rate constant (k).

Diagram of the Hydrolysis Workflow:

Hydrolysis_Workflow A Prepare Stock Solution (Aryl Formate in ACN) B Prepare Reaction Solutions (Acidic, Basic, Neutral) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Determine Rate Constant (k) F->G

Caption: Workflow for determining the hydrolytic stability of aryl formates.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of decomposition.

Materials:

  • Aryl formate compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the aryl formate (typically 5-10 mg) into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve as the temperature at which significant mass loss begins.

Diagram of the TGA Experimental Setup:

TGA_Setup cluster_0 TGA Instrument Furnace Furnace Balance Microbalance Furnace->Balance Data Data Acquisition Balance->Data Sample Sample Pan Sample->Balance Reference Reference Pan Reference->Balance Gas Inert Gas (Nitrogen) Gas->Furnace Control Temperature Programmer Control->Furnace

Caption: Schematic of a Thermogravimetric Analysis (TGA) instrument.

Photostability Testing

This protocol follows the ICH Q1B guidelines to assess the stability of a compound under light exposure.

Objective: To evaluate the photostability of the aryl formate in solid and solution states.

Materials:

  • Aryl formate compound

  • Suitable solvent (e.g., acetonitrile, methanol)

  • Quartz cuvettes or other transparent containers

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container. Prepare a dark control sample by wrapping an identical container in aluminum foil.

    • Solution State: Prepare a solution of the compound in a suitable solvent in a quartz cuvette. Prepare a dark control in a cuvette wrapped in aluminum foil.

  • Light Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At the end of the exposure period, analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed samples to the dark controls to identify any degradation products and quantify the loss of the parent compound.

Diagram of the Photostability Testing Logic:

Photostability_Logic Start Start Prep Prepare Samples (Solid & Solution) Start->Prep Controls Prepare Dark Controls Start->Controls Expose Expose to Light (ICH Q1B) Prep->Expose Controls->Expose Analyze HPLC Analysis Expose->Analyze Compare Compare Exposed vs. Control Analyze->Compare Result Assess Photostability Compare->Result

Caption: Logical flow of a photostability study according to ICH guidelines.

Conclusion

The stability of this compound and its related compounds is a critical parameter for their potential applications in drug development and other fields. While a complete quantitative comparison is hampered by the lack of direct comparative studies in the literature, the principles of physical organic chemistry provide a strong basis for predicting their relative stabilities. The methoxy substituents in this compound are expected to enhance its hydrolytic and thermal stability compared to the unsubstituted phenyl formate. However, these same groups may increase its photosensitivity. The detailed experimental protocols provided in this guide offer a standardized framework for generating the necessary data to build a comprehensive stability profile for these and other related molecules, enabling informed decisions in research and development.

References

Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethoxyphenyl Formate in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical techniques for the accurate quantification of 3,4-Dimethoxyphenyl formate in a reaction mixture. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

The quantification of specific organic molecules within a complex reaction mixture is a critical step in process chemistry and drug development. The choice of analytical method depends on factors such as the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. This document outlines and compares three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for the separation.[1][2][3]

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid like formic or phosphoric acid to improve peak shape.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[2]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: The reaction mixture is diluted with the mobile phase or a suitable solvent, filtered through a 0.45 µm syringe filter to remove particulate matter, and then injected into the HPLC system.

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Data Presentation:

ParameterTypical Value
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Injection C18_Column C18 Column HPLC->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Data Acquisition Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For compounds that are not sufficiently volatile, derivatization may be necessary. Given the structure of this compound, it is likely amenable to direct GC analysis or analysis after a simple derivatization step.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms, HP-5) is suitable.

  • Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

  • Injector and Detector Temperature: The injector and detector temperatures are typically set to 250 °C and 280 °C, respectively.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, starting at 100 °C, holding for 2 minutes, then ramping up to 250 °C at a rate of 10 °C/min.

  • Sample Preparation: The reaction mixture is diluted in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). An internal standard can be added for improved accuracy. The sample is then injected into the GC. For GC-MS analysis of formate, derivatization might be employed to improve volatility and chromatographic properties.[5]

  • Quantification: Similar to HPLC, quantification is performed using a calibration curve constructed from standards of known concentrations. When using an internal standard, the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Data Presentation:

ParameterTypical Value
**Linearity (R²) **> 0.998
Limit of Detection (LOD) 0.1 - 1 ppm
Limit of Quantification (LOQ) 0.3 - 3 ppm
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Volatile Solvent ReactionMixture->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard GC GC System InternalStandard->GC Injection CapillaryColumn Capillary Column GC->CapillaryColumn FID_MS FID or MS Detector CapillaryColumn->FID_MS Chromatogram Chromatogram FID_MS->Chromatogram Data Acquisition Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Weigh Internal Standard WeighStandard->Dissolve NMR_Spectrometer NMR Spectrometer Dissolve->NMR_Spectrometer Insert Sample AcquireSpectrum Acquire 1H Spectrum NMR_Spectrometer->AcquireSpectrum ProcessSpectrum Process Spectrum AcquireSpectrum->ProcessSpectrum Data Transfer IntegrateSignals Integrate Signals ProcessSpectrum->IntegrateSignals CalculateConcentration Calculate Concentration IntegrateSignals->CalculateConcentration

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxyphenyl Formate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 3,4-Dimethoxyphenyl formate (CAS No. 2033-88-7).

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the first step in safe handling and disposal. The table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Boiling Point 258.4°C at 760 mmHg
Flash Point 109.4°C
Density 1.147 g/cm³
Vapor Pressure 0.0222 mmHg at 25°C

Hazard Assessment

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations. The following is a general procedural guide:

  • Containerization:

    • Ensure the this compound waste is stored in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name and any known hazard information.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Characterization:

    • Characterize the waste based on available information. Since a specific SDS is not available, it should be treated as a non-hazardous or moderately hazardous chemical waste, pending analysis by a disposal facility.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified chemical waste disposal company to arrange for pickup and disposal. Provide them with all available information on the chemical, including its name, CAS number, and any known properties.

    • The disposal company will provide specific instructions for packaging and labeling the waste for transport.

  • Documentation:

    • Maintain a record of the disposal, including the name of the chemical, the quantity disposed of, the date of disposal, and the contact information for the waste disposal company. This documentation is crucial for regulatory compliance.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or earth.

    • Place the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal Process cluster_spill Spill Response A Identify 3,4-Dimethoxyphenyl formate for disposal B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Place in a sealed, non-reactive container B->C D Label container with chemical name and CAS number C->D E Contact licensed chemical waste disposal service D->E F Follow disposal company's packaging & transport instructions E->F G Complete all required disposal documentation F->G M Process Complete G->M Disposal Complete H Spill Occurs I Absorb with inert material H->I J Containerize spill waste I->J K Clean spill area J->K L Dispose of as chemical waste K->L

References

Personal protective equipment for handling 3,4-Dimethoxyphenyl formate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dimethoxyphenyl formate. The following procedures are based on the hazard profiles of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to handle this compound with care in a controlled laboratory environment.

Hazard Summary

Based on analogous compounds such as 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxyphenol, and other related structures, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

  • Harmful in Contact with Skin: Prolonged or widespread skin contact may be harmful.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommendationGlove Material Suitability
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves are a good initial choice due to their balance of chemical resistance and dexterity.[3] For prolonged contact or when handling larger quantities, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.Recommended: Butyl Rubber, Viton™, Neoprene.[4][5] Good for Splash Protection: Nitrile.[3] Not Recommended: Latex (offers poor chemical resistance).[3]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and/or a full-face shield should be worn.[3]N/A
Skin and Body Protection A laboratory coat is required to protect against incidental skin contact.[3] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.N/A
Respiratory Protection Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.N/A

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
  • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement of the chemical.
  • Have appropriate waste containers ready and clearly labeled.

2. Weighing and Transferring:

  • Don the appropriate PPE as outlined in the table above.
  • Perform all weighing and transferring of this compound inside a chemical fume hood to contain any dust or vapors.
  • Use a spatula to carefully transfer the solid from its container to a weigh boat or directly into the reaction vessel.
  • Avoid creating dust. If the compound is a fine powder, handle it with extra care.
  • Close the container tightly immediately after use.[1][2]

3. During the Experiment:

  • Keep all containers of this compound sealed when not in use.
  • Maintain good housekeeping within the fume hood to prevent contamination of surfaces.
  • If any of the compound is spilled, follow the spill cleanup procedures outlined below.
  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spill Cleanup:

  • For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a labeled waste container.
  • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
  • All materials used for cleanup (e.g., wipes, absorbent pads) should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Waste Pickup:

    • Follow your institution's procedures for the disposal of chemical waste. Store waste containers in a designated, well-ventilated area until they are collected by environmental health and safety personnel.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_waste Prepare Labeled Waste Container prep_safety->prep_waste handle_weigh Weigh/Transfer Chemical prep_waste->handle_weigh Proceed to Handling handle_seal Keep Container Sealed handle_weigh->handle_seal post_clean Clean Work Area handle_seal->post_clean Experiment Complete post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Collect Solid Waste post_wash->disp_solid Proceed to Disposal disp_liquid Collect Liquid Waste disp_solid->disp_liquid disp_container Decontaminate Empty Container disp_liquid->disp_container disp_store Store Waste for Pickup disp_container->disp_store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.